Product packaging for Aluminum silicate(Cat. No.:CAS No. 12428-46-5)

Aluminum silicate

Cat. No.: B1143723
CAS No.: 12428-46-5
M. Wt: 180.16 g/mol
InChI Key: XXPXLALHHZVIOU-UHFFFAOYSA-M
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Description

Aluminum silicate is an inorganic compound valued in research for its thermal stability, chemical inertness, and adsorptive properties. It is commonly encountered as a white to grey-white powder that is insoluble in water . Research Applications: • Catalysis & Material Science: Serves as a catalyst and a versatile support material for other catalysts, such as ruthenium, in chemical reactions like the hydrogenation of sugars . It is also a precursor for inorganic coagulants like poly-aluminum-silicate composite (PASIc), used in water treatment studies . • Materials & Composites: Used as a filler in the research and development of paper, rubber, paints, and polymers to modify their physical properties . Its high thermal stability also makes it a subject of interest for creating refractory materials . • Environmental & Process Chemistry: Studies of geothermal and industrial water systems investigate the formation and control of this compound scale, which can form even when the precipitation of pure silica is thermodynamically unfavorable . Mechanism of Action: Its functionality arises from its chemical structure and high specific surface area. In water treatment, it acts as a coagulant through charge neutralization and adsorption. As a catalyst support, it provides a high-surface-area matrix for dispersing active metal sites . In scale formation, aluminum integrates evenly into an amorphous silica matrix, decreasing the solubility of the resulting deposit compared to pure amorphous silica . Handling & Safety: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses and must not be administered to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use. Technical specifications for the product include CAS RN 12428-46-5 (hydrated form) and a molecular formula of Al₂H₄O₉Si₂, with a molecular weight of 258.16 g/mol .

Properties

CAS No.

12428-46-5

Molecular Formula

AlHO6Si2-3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/Al.O5Si2.H2O/c;1-6(2)5-7(3)4;/h;;1H2/q;-2;/p-1

InChI Key

XXPXLALHHZVIOU-UHFFFAOYSA-M

Canonical SMILES

[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al]

Origin of Product

United States

Synthesis Methodologies for Advanced Aluminum Silicate Materials

Solution-Based Synthesis Approaches

Solution-based methods are foundational in the synthesis of aluminum silicate (B1173343) materials, providing a pathway to high-purity, homogeneous products at relatively low temperatures. These techniques involve the dissolution of aluminum and silicon precursors in a solvent, followed by a chemical reaction that leads to the formation of a solid aluminosilicate (B74896) structure. The ability to control parameters such as precursor type, concentration, pH, and temperature allows for the fine-tuning of the material's final properties.

Sol-Gel Processing of Aluminum Silicates

Sol-gel processing is a widely utilized and versatile method for producing high-purity and homogeneous ceramic materials. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This transformation occurs through the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or inorganic salts. mdpi.comd-nb.info The interconnected, rigid network of the gel contains a liquid phase, which can be removed to produce a final, solid material. The properties of the resulting aluminosilicate are highly dependent on the reaction chemistry.

The choice of precursors is a critical factor that dictates the reaction pathway and the characteristics of the final aluminosilicate material. Common silicon precursors include tetraalkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS), while aluminum precursors can be aluminum alkoxides (e.g., aluminum sec-butoxide, aluminum isopropoxide) or inorganic aluminum salts like aluminum nitrate (B79036). mdpi.comacs.orgscirp.org

The reaction kinetics are governed by two primary reactions: hydrolysis and condensation. mdpi.com Hydrolysis involves the reaction of the precursor with water, replacing alkoxy or other groups with hydroxyl (-OH) groups. Condensation involves the linking of these hydroxylated species to form Si-O-Si (siloxane) or Si-O-Al (aluminoxane) bonds, releasing water or alcohol as a byproduct.

The rates of these reactions are highly sensitive to the type of precursor and the reaction conditions. For instance, aluminum alkoxides typically hydrolyze much faster than silicon alkoxides, which can lead to inhomogeneity if not properly controlled. ufba.br The alkyl group on the alkoxide also plays a role; for example, in one study, the use of aluminum ethoxide resulted in a higher specific surface area compared to aluminum isopropoxide or sec-butoxide. acs.org The hydrolysis rate constant for TEOS has been shown to vary significantly depending on the catalyst and medium, with reported values ranging from 0.002 to 0.5 M⁻¹ h⁻¹ in basic conditions and activation energies of 11 to 16 kcal mol⁻¹ in acidic media. nih.gov

Table 1: Common Precursors in Sol-Gel Synthesis of Aluminum Silicates

Precursor TypeSilicon PrecursorsAluminum Precursors
Alkoxides Tetraethyl Orthosilicate (TEOS)Aluminum sec-butoxide, Aluminum isopropoxide, Aluminum ethoxide
Inorganic Salts Sodium Silicate (Na₂SiO₃)Aluminum Nitrate (Al(NO₃)₃), Aluminum Chloride (AlCl₃)
Other Silicon Tetrachloride (SiCl₄)Boehmite (γ-AlO(OH))

This table is generated based on information from multiple sources. mdpi.comacs.orgscirp.org

The pH of the reaction medium is arguably the most critical parameter influencing the sol-gel process, as it catalyzes both hydrolysis and condensation reactions and profoundly affects the final structure of the aluminosilicate gel. researchgate.netacs.orgiza-online.org

Under acidic conditions (low pH), the hydrolysis of silicon alkoxides is typically rapid, while condensation is slow. This leads to the formation of weakly branched, linear, or randomly branched polymer chains. acs.org The resulting gels are often microporous. researchgate.net In contrast, under basic conditions (high pH), both hydrolysis and condensation rates are faster, with the condensation of highly branched clusters leading to the formation of more particulate, colloidal sols that aggregate into a gel network. acs.org This process tends to create materials with larger pores, and in some cases, a mesoporous structure. researchgate.net

The pH also influences the incorporation of aluminum into the silica (B1680970) network. At a high pH of around 10, aluminum tends to precipitate as a separate oxide phase, with only a small portion incorporated into the silica matrix. researchgate.net Conversely, at an acidic pH of approximately 3, a greater proportion of the aluminum is incorporated into the aluminosilicate framework. acs.orgresearchgate.net Studies have shown that adjusting the pH can systematically alter the pore structure; for instance, gels prepared at pH 3 were found to have fewer large pores (diameters > 30 nm) compared to those synthesized at pH 7 and 9. acs.org

Table 2: Influence of pH on Aluminosilicate Gel Properties

Synthesis pHTypical Gel StructureResulting PorosityAluminum Incorporation
Acidic (e.g., pH 3) Weakly branched, linear chainsMicroporousHigh
Neutral (e.g., pH 7) IntermediateMixed micro/mesoporousModerate
Basic (e.g., pH 10) Highly branched, particulate clustersMesoporous/MacroporousLow (potential for phase separation)

This table synthesizes findings from multiple studies. acs.orgresearchgate.netresearchgate.net

To achieve better control over the final material's morphology and properties, two-step sol-gel methods have been developed. These methods separate the hydrolysis and condensation steps or involve sequential precursor addition to manage the disparate reaction rates of silicon and aluminum precursors.

A notable example involves a two-step process using ammonia (B1221849). nih.gov In the first step, an ammonia solution is added to an aluminum nitrate solution to form an aluminum hydroxide (B78521) sol. In the second step, a sodium silicate solution is added to this sol, generating a gel. This approach allows for the synthesis of mesoporous aluminum silicate powders with a uniform particle size and a high specific surface area. nih.gov Research has demonstrated that this two-step method can produce materials with a specific surface area as high as 430 m²/g, significantly greater than the 158 m²/g achieved through a direct co-precipitation method. nih.gov This enhanced surface area and mesoporous structure are attributed to the controlled formation of the aluminum hydroxide sol prior to the introduction of the silicate. nih.gov

Co-precipitation Techniques for this compound Powder Synthesis

Co-precipitation is a straightforward and widely used method for synthesizing multicomponent oxide powders, including aluminum silicates. The process involves dissolving soluble salts of aluminum and silicon in a suitable solvent (typically water) and then inducing their simultaneous precipitation by adding a precipitating agent or changing the solution's pH. mdpi.comresearchgate.net

The mechanism often involves the formation of hydroxides. For example, by adding a base like sodium hydroxide to a solution containing aluminum nitrate and sodium silicate, aluminum hydroxide and silicic acid are precipitated together. researchgate.netfrontiersin.org The resulting precipitate is an intimate mixture of the components, which upon washing, drying, and calcination, forms the this compound.

The key to successful co-precipitation is to maintain conditions that ensure homogeneous precipitation of all components. The pH of the reaction system is a critical parameter, as the solubility of aluminum and silicon species varies differently with pH. frontiersin.org For instance, Al(OH)₃ can redissolve at high pH to form aluminate ions (AlO₂⁻), which can alter the final Si/Al ratio of the product. frontiersin.org Studies have shown that at initial Si/Al molar ratios below two, silicate uptake primarily occurs via adsorption onto boehmite, whereas at ratios above two, the mechanism shifts to the precipitation of poorly crystalline kaolinite (B1170537). mdpi.comresearchgate.net The uptake of silicate in the co-precipitation process is generally rapid, occurring in two steps: a very fast initial uptake followed by a slower process over several hours. researchgate.net

Hydrothermal Synthesis Routes for Aluminosilicates

Hydrothermal synthesis refers to the synthesis of materials in a closed system (an autoclave) using water as a solvent at elevated temperatures and pressures. This method is particularly effective for crystallizing materials that are insoluble or have low solubility under normal conditions, making it a primary route for producing crystalline aluminosilicates, such as zeolites. google.comeae.edu.euscientific.net

The process typically begins with the preparation of a reactive aluminosilicate gel or precursor mixture. This mixture, containing sources of silica, alumina (B75360), water, and often a mineralizing agent (like NaOH or KOH) and/or an organic structure-directing agent (SDA), is sealed in an autoclave and heated. kuleuven.be The elevated temperature and corresponding autogenous pressure increase the solubility of the precursors, facilitating their dissolution and subsequent crystallization into a stable zeolite framework. google.com

The specific parameters of the hydrothermal treatment—temperature, time, and pressure—are crucial in determining the final crystalline phase, crystal size, and purity of the product. scientific.netresearchgate.net For example, the synthesis of ZSM-5 zeolite can be carried out at 170 °C for 12 hours, while Faujasite can be formed at 100 °C over 12 hours. mdpi.comelsevier.es Higher temperatures generally accelerate crystallization but can also favor the formation of more dense, thermodynamically stable phases. csic.es The composition of the initial gel, particularly the SiO₂/Al₂O₃ and alkalinity (e.g., OH⁻/Si) ratios, also has a profound impact on the resulting zeolite type and its properties. scientific.net

Table 3: Example Hydrothermal Synthesis Conditions for Zeolites

Zeolite TypeTemperature (°C)Time (hours)Key Precursors/Agents
ZSM-5 160 - 17012 - 72Colloidal silica, Sodium meta-aluminate, TPAOH (SDA), NaOH
Faujasite (Na-Y) 60 - 10012 - 72Amorphous aluminosilicate, NaOH
Zeolite A (LTA) 80 - 1002 - 8Kaolin (B608303) (as metakaolin), NaOH
Zeolite N 100 - 250< 6Metakaolin, KOH

This table compiles data from various studies on zeolite synthesis. mdpi.comelsevier.escore.ac.ukacs.org

Alkali Activation Synthesis of Aluminosilicate Composites

Alkali-activated materials (AAMs) are produced through a chemical reaction between a solid aluminosilicate precursor and a highly alkaline activating solution. aip.orgrtu.lv This process, sometimes referred to as geopolymerization, transforms industrial by-products into durable, cement-free binders with a lower environmental footprint compared to traditional Portland cement. uky.edumdpi.com The properties of the resulting alkali-activated composites, such as high compressive strength, fire resistance, and chemical stability, are highly dependent on the precursor materials and processing conditions. uky.eduscielo.br

The synthesis of alkali-activated aluminosilicates is a complex process that begins with the dissolution of the precursor material in a highly alkaline solution. scielo.brnih.gov This initial step involves the breaking of covalent Si-O-Si and Al-O-Al bonds within the raw material, which is facilitated by the high pH (often above 14) of the activating solution, typically a mix of an alkali hydroxide (like sodium hydroxide) and sodium or potassium silicate. rtu.lvscielo.br This dissociation releases reactive silicate and aluminate monomers, such as [Si(OH)₄]⁻ and [Al(OH)₄]⁻, into the solution. scielo.br

Following dissolution, a process of polymerization or polycondensation occurs. The silicate and aluminate monomers reorganize and connect, forming oligomers and then a three-dimensional, amorphous to semi-crystalline aluminosilicate network. nih.govhilarispublisher.com The fundamental repeating unit of this network is often represented as a poly-sialate (-Si-O-Al-O-) structure. hilarispublisher.com The formation of the Al-O-Si bond is generally preferred over the Si-O-Si linkage due to its lower activation energy. hilarispublisher.com The resulting structure is a hardened gel, with the specific phases depending on the precursor's chemistry. Precursors rich in calcium, like slag, tend to form calcium-aluminosilicate-hydrate (C-A-S-H) gels, while low-calcium precursors like fly ash produce sodium-aluminosilicate-hydrate (N-A-S-H) gels. ijetch.orgmdpi.comjim.org.cn Molecular dynamics simulations show that in a slag system, the alkali activator (e.g., NaOH) primarily serves to break down the mineral structure, whereas in a low-calcium metakaolin system, it also becomes a major component of the final framework. rsc.org

A key advantage of alkali activation is its ability to valorize a wide range of aluminosilicate-rich industrial wastes and by-products. mdpi.comresearchgate.net These materials serve as the primary source of silicon and aluminum for the polymerization reaction. mdpi.com Common precursors include:

Fly Ash (FA): A by-product of coal combustion, fly ash is a widely used precursor. uky.eduijetch.org Its reactivity depends on its amorphous content and chemical composition.

Ground Granulated Blast Furnace Slag (GGBFS): A by-product of iron production, slag is a calcium-rich aluminosilicate. ijetch.orgmdpi.com Its activation often results in materials with high mechanical strength due to the formation of C-A-S-H gels. ijetch.orggeopolymery.eu

Municipal Solid Waste Incinerator Bottom Ashes (MIBAs) and Electric Arc Furnace Slag (EAFS): These have been investigated as potential sole binders in alkali-activated materials, though they may result in lower mechanical strength compared to more traditional precursors due to higher porosity and lower amorphous content. mdpi.comresearchgate.net

Other Materials: Ceramic waste powder, red mud, and waste glass have also been successfully used as precursors or components in alkali-activated systems. aip.orgresearchgate.netfrontiersin.org

The chemical composition of these precursors is a critical factor determining the properties of the final product. mdpi.com The table below shows a representative chemical composition for several common industrial waste precursors.

OxideFly Ash (FA) (%)Municipal Solid Waste Incinerator Bottom Ash (MIBA) (%)Electric Arc Furnace Slag (EAFS) (%)
SiO₂55.542.514.0
Al₂O₃25.811.98.1
Fe₂O₃7.49.934.3
CaO4.115.827.0
MgO1.72.23.8
Na₂O0.54.00.3
K₂O2.41.50.2

Table 1: Representative chemical composition of various industrial waste precursors used in alkali activation, as determined by XRF analysis. Data sourced from a study by Lamaa et al. mdpi.com

Gas-Phase and Vapor Deposition Methods

Gas-phase and vapor deposition techniques offer precise control over the synthesis of this compound materials, particularly in the form of thin films for applications in optics and electronics. researchgate.netacs.org

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. upnyk.ac.idresearchgate.net This method allows for the growth of highly conformal and uniform films with atomic-level thickness control, making it ideal for creating high-quality this compound layers for applications like gate dielectrics and passivation layers in semiconductor devices. aip.orgresearchgate.net The ALD process for this compound involves alternating exposures of the substrate to different precursor gases. researchgate.net

The ALD of this compound typically involves an aluminum precursor, a silicon precursor, and an oxidant. osti.gov The specific sequence and combination of these precursors are crucial for controlling the film's composition and growth rate.

Common Precursors:

Aluminum: Trimethylaluminum (TMA, Al(CH₃)₃) is a widely used aluminum precursor. acs.org

Silicon: A variety of silicon precursors are employed, including tetraethoxysilane (TEOS, Si(OC₂H₅)₄), silicon tetrachloride (SiCl₄), and aminosilanes like tris(dimethylamino)silane (B81438) (TDMAS). acs.orgresearchgate.net

Oxidant: Water (H₂O) is a common oxygen source, reacting with the adsorbed precursor molecules to form the oxide and regenerate surface hydroxyl (-OH) groups for the next cycle. osti.gov Plasma-excited humidified argon can also be used, which is effective for room-temperature deposition. aip.orgaip.org

Growth Mechanism: The growth proceeds through a series of self-terminating half-reactions. For a TMA/H₂O/TEOS/H₂O sequence, the mechanism can be generally described as follows:

The substrate, often with a hydroxylated surface (-OH groups), is exposed to the first precursor (e.g., TMA). TMA reacts with the surface -OH groups until all available sites are consumed, creating a monolayer of aluminum-containing species and releasing methane (B114726) as a byproduct. nih.gov

Excess precursor and byproducts are purged from the chamber.

The surface is then exposed to the oxidant (e.g., H₂O), which reacts with the precursor layer (e.g., the methyl groups of TMA), forming aluminum oxide and regenerating surface -OH groups.

After another purge, the silicon precursor (e.g., TEOS) is introduced. It has been observed that the presence of Al-OH groups on the surface can enhance the reaction and incorporation of the silicon precursor. acs.org

A final H₂O pulse and purge complete the cycle, resulting in the deposition of a thin layer of this compound. The entire sequence is repeated to achieve the desired film thickness.

The table below summarizes various precursor combinations used in the ALD of this compound.

Aluminum PrecursorSilicon PrecursorOxidant/Co-reactantKey Finding/Application
Trimethylaluminum (TMA)Tetraethoxysilane (TEOS)H₂OAl-OH groups facilitate the desorption of ethoxy groups from TEOS, enabling ALD of AlxSiyO. osti.gov
Trimethylaluminum (TMA)Silicon tetrachloride (SiCl₄)H₂OInvestigated for creating interfacial passivation layers on InP. acs.orgresearchgate.net
Trimethylaluminum (TMA)Tris(dimethylamino)silane (TDMAS)Plasma-excited humidified ArEnables room-temperature ALD for deposition on flexible substrates like PEN films. researchgate.netaip.org
AlCl₃Si(OⁿBu)₄None (Water-free)Used as a protective layer, avoiding oxidation that can occur with H₂O-based processes. researchgate.net

Table 2: Selected precursor systems for Atomic Layer Deposition of this compound thin films and their characteristics.

Controlling this interfacial layer is a key area of research. Studies have shown that the growth and nature of the interface depend heavily on the substrate's initial surface condition and the ALD process parameters. For instance, TMA pretreatment on a hydrogen-terminated silicon surface has been shown to effectively suppress the growth of the interfacial layer during subsequent Al₂O₃ ALD. aip.org The mechanism involves the initial TMA facilitating more Al adsorption, which then acts as a diffusion barrier protecting the underlying silicon from oxidation in later cycles. aip.org The specific choice and sequence of precursors also play a critical role; aluminum has been found to promote silicate deposition by enhancing the reactivity of silicon precursors with surface Al-OH groups. acs.org This understanding allows for the intentional growth of thin this compound layers to passivate semiconductor surfaces. researchgate.net

Nonthermal Plasma Synthesis of this compound Nanoparticles

Nonthermal plasma synthesis is an advanced, all-gas-phase approach for producing high-purity this compound nanoparticles. This method allows for the in-flight formation and coating of nanoparticles in a single, continuous process, which is particularly advantageous for creating core-shell structures and avoiding atmospheric contamination. mdpi.com

In a typical setup, a radiofrequency (RF)-driven, capacitively coupled argon/hydrogen plasma is utilized. mdpi.comscilit.com Precursor materials, such as aluminum trichloride (B1173362) (AlCl₃) vapor and silane (B1218182) (SiH₄) diluted in argon, are introduced into the plasma. mdpi.comscilit.com The energetic environment of the plasma decomposes the precursors, leading to the nucleation and growth of nanoparticles. The electrical charging of particles within the plasma helps to reduce agglomeration, resulting in narrow size distributions. mdpi.comumn.edu

Research has demonstrated that by adjusting key plasma parameters, such as RF power and the flow rate of the silane precursor, it is possible to control the morphology and composition of the resulting nanoparticles. mdpi.comscilit.com This tunability allows for the selective synthesis of various nanostructures, including aluminum-silica (Al-SiO₂) core-shell, silicon-alumina (Si-Al₂O₃) core-shell, and Al-Si Janus particles. scilit.com Thermal analysis of Al-SiO₂ core-shell nanoparticles shows an increased oxidation temperature (585 °C) compared to pure aluminum nanoparticles (535 °C), indicating enhanced thermal stability due to the silicate shell. mdpi.comscilit.com

ParameterPrecursor(s)Resulting NanostructureKey Finding
RF Power & SiH₄ Flow RateAlCl₃, SiH₄Al-SiO₂ core-shell, Si-Al₂O₃ core-shell, Al-Si JanusNanoparticle morphology and Al-to-Si ratio are tunable by varying plasma parameters. mdpi.comscilit.com
Gas CompositionTrimethylaluminum (TMA), H₂, ArCrystalline Aluminum NanoparticlesA minimum of 70% hydrogen gas flow is required to form crystalline aluminum. umn.edu
Plasma TypeInductively Coupled Plasma (ICP)γ-Al₂O₃ NanocrystalsICPs offer more intensive nanoparticle heating, requiring lower nominal power for crystallization compared to CCPs. mdpi.com

Solid-State Reaction and High-Temperature Synthesis

Solid-state and high-temperature methods are foundational for producing a wide range of aluminosilicate materials, including cements and high-performance ceramics. These techniques rely on thermal energy and mechanical forces to induce chemical transformations and phase developments in the solid state.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is an energy-efficient and sustainable method that utilizes mechanical energy, typically from ball milling, to induce chemical and physicochemical transformations at room temperature. msu.edu This approach can activate aluminosilicate precursors, disrupt their chemical bonds, and create highly reactive materials, often enhancing their hydraulic properties. researchgate.net

This technique has been successfully employed to synthesize one-part alkali aluminosilicate hydraulic cements from industrial byproducts like coal fly ash and slag. msu.eduresearchgate.net The process involves milling the raw materials, which yields cement particles containing soluble sources of aluminum, silicon, and alkali metals that can hydrate (B1144303) and harden at room temperature without the need for caustic activating solutions. msu.eduresearchgate.net Further research shows that mechanochemical treatment of mixtures of aluminum hydroxides (like gibbsite or bayerite) and amorphous silica results in a more homogeneous aluminosilicate precursor. researchgate.net This increased homogeneity can lower the temperature required for subsequent thermal transformations, such as the formation of mullite (B73837). researchgate.net

Starting MaterialsMechanochemical ProcessProductKey Feature
Coal fly ash, quick lime, sodium hydroxideBall milling at room temperatureAlkali aluminosilicate hydraulic cementEnergy-efficient process that avoids high temperatures and chemical release of CO₂. msu.eduresearchgate.net
Gibbsite, fumed silicaGrindingHomogeneous aluminosilicate precursorThe resulting precursor shows a lowered mullitization temperature. researchgate.net
Lepidolite, Spodumene, Petalite with NaOH solutionBall millingHydrosodalite (zeolite)Simultaneous extraction of lithium and synthesis of a value-added zeolite byproduct. mdpi.com

Sintering Behavior and Phase Development in Aluminosilicates

Sintering is a critical high-temperature process where powdered materials are heated below their melting point to induce densification and form a solid, coherent mass. The sintering behavior of aluminosilicates is complex, involving particle rearrangement, the formation of liquid and vitreous phases, and the crystallization of new mineral phases. ekb.egmdpi.com

Studies on aluminosilicate glass-ceramics using techniques like hot-stage microscopy reveal a multi-stage sintering process. As the temperature increases, glass particles first soften, leading to neck formation between adjacent particles. ua.pt With further heating, macroscopic shrinkage occurs as the material densifies. ua.pt The final microstructure, including porosity and the development of crystalline phases, is highly dependent on the initial composition of the raw materials and the sintering temperature. mdpi.com For instance, in the production of lightweight aggregates from clay and aluminosilicate-rich waste, higher sintering temperatures and lower residue content lead to greater densification and reduced porosity. mdpi.com Conversely, excessive alumina content in porcelain tile formulations can lead to an increase in crystalline phases, which can negatively impact densification if not properly controlled. mdpi.com

Formation of Mullite and Other Crystalline Phases

Mullite (3Al₂O₃·2SiO₂) is a crucial crystalline phase in many advanced and traditional ceramics, prized for its high thermal and chemical stability. scielo.brscielo.br It is the only stable intermediate compound in the alumina-silica system at atmospheric pressure. scielo.brscielo.br Mullite rarely occurs naturally and is typically synthesized by firing aluminosilicate raw materials at high temperatures. scielo.brbritannica.com

The primary methods for mullite synthesis are solid-state reactions and the crystallization of fused aluminosilicates. scielo.brscielo.br Solid-state synthesis involves heating mixtures of alumina and silica sources, or natural minerals like kaolinite, kyanite (B1234781), and andalusite, to temperatures below their melting point. scielo.brscielo.br For example, a precursor with a 3Al₂O₃:2SiO₂ molar ratio forms pure mullite when calcined at 1250 °C. The formation of mullite can be influenced by additives; for instance, copper oxide has been shown to promote the sintering and formation of mullite from aluminosilicate gel precursors. ceramics-silikaty.cz

During the high-temperature treatment of aluminosilicate systems, other crystalline phases can also form depending on the composition. In magnesium-rich systems like those derived from kaolin and talc, phases such as cordierite, spinel, and cristobalite can develop alongside mullite. ekb.eg

Novel and Emerging Synthesis Strategies

Innovation in materials science continues to drive the development of new methods for synthesizing aluminum silicates with precisely controlled properties.

Electrochemical Methods for Aluminosilicate Preparation

Electrochemical synthesis is an emerging strategy that offers a high degree of control over the formation of aluminosilicate materials. This method has been used to prepare uniform aluminosilicate precursors and to deposit crystalline zeolite films. curtin.edu.auacs.org

One approach involves the use of aluminum metal as a sacrificial anode in a silica sol. curtin.edu.au By applying an electrical potential, the aluminum metal is oxidized to aluminum ions (Al³⁺). These ions then react in the alkaline silica sol to form hydroyaluminosilicate species, which act as a precursor for aluminosilicate materials. curtin.edu.au The homogeneity of this precursor can be controlled by adjusting the applied potential. Subsequent sintering of this precursor at temperatures around 1400 °C leads to the formation of mullite and quartz phases. curtin.edu.au

Another application is the electrochemical deposition of zeolite coatings on conductive substrates. acs.org In this process, a cathode is placed in a clear aluminosilicate precursor solution. The electrochemical reduction of water at the cathode surface generates hydroxide ions, causing a localized increase in pH. acs.org This basic environment facilitates the nucleation and crystallization of a zeolite film directly onto the substrate. The crystal phase and morphology of the resulting zeolite coating can be controlled by modulating parameters such as the applied current, deposition time, and temperature. acs.org

MethodPrecursors/SubstrateProcessProduct/Result
Anodic OxidationAluminum metal, rice husk silica solApplying a potential (4-8 V) to an aluminum anode in a silica sol to produce Al³⁺ ions, which react to form a precursor. curtin.edu.auA homogeneous aluminosilicate precursor that forms mullite and quartz upon sintering. curtin.edu.au
Cathodic DepositionTitanium cathode, clear aluminosilicate solutionWater reduction at the cathode increases local pH, inducing crystallization from the solution. acs.orgA crystalline zeolite coating with controllable phase and morphology. acs.org

Template-Assisted Synthesis of Mesoporous and Hierarchical Aluminosilicates

The synthesis of mesoporous and hierarchical aluminosilicates is a significant area of materials science, focusing on creating materials with tailored pore structures for applications in catalysis and adsorption. americanelements.comacs.org The template-assisted approach is a cornerstone of this research, enabling precise control over the resulting material's architecture. acs.org This method involves the use of structure-directing agents (SDAs), typically surfactants or polymers, around which the aluminosilicate framework is formed. acs.orgnih.gov

The general mechanism involves the self-assembly of surfactant molecules into micelles or liquid crystal phases in a solution containing silicon and aluminum precursors. nih.gov The inorganic species then hydrolyze and condense around these organic templates. Subsequent removal of the template, usually through calcination or solvent extraction, leaves behind a porous aluminosilicate structure. nih.govrsc.org The choice of template, synthesis conditions (like temperature and pH), and the ratio of silicon to aluminum are critical parameters that dictate the final properties of the material. rsc.orgnih.gov

Hierarchical structures, which possess both micropores and mesopores, are particularly desirable as they combine the shape-selectivity of micropores with the enhanced mass transport of mesopores. rsc.org These can be synthesized using dual-template methods or by carefully controlling the crystallization process of zeolite precursors. acs.orgaip.org

Research has explored a variety of templates to achieve different porous architectures. For instance, cationic surfactants like cetyltrimethylammonium (CTA) have been used to create ordered mesoporous materials. rsc.org In one study, hydrothermal restructuring of a layered silicate in the presence of CTA ions generated molecularly ordered aluminosilicate-surfactant mesophases. rsc.org The removal of the surfactant yielded mesoporous materials with high surface areas and strong acidity. rsc.orgrsc.org Another approach utilized the triblock copolymer Pluronic F127 as a template to synthesize mesoporous aluminosilicates with a body-centered cubic symmetry and large pore sizes. nih.gov

The properties of these materials are highly dependent on the synthesis parameters. For example, the Si/Al ratio significantly influences the acidity and stability of the aluminosilicate. rsc.orgnih.gov A lower aluminum content can lead to a higher proportion of strong acid sites. rsc.org The method of template removal also plays a crucial role; solvent extraction can sometimes preserve the crystallinity and textural properties better than calcination. rsc.org

Table 1: Influence of Synthesis Parameters on Mesoporous Aluminosilicate Properties

Template Si/Al Ratio Template Removal Method Surface Area (m²/g) Pore Volume (cm³/g) Pore Size (nm) Reference
Cetyltrimethylammonium (CTA)5Solvent Extraction3880.462.2-2.6 rsc.org
Cetyltrimethylammonium (CTA)5Calcination3470.442.2-2.6 rsc.org
Cetyltrimethylammonium (CTA)20Solvent Extraction1410.122.2-2.6 rsc.org
Pluronic F1277Calcination4700.566.4 nih.gov
Imidazole-based Surfactant-Calcination943-~3.3 acs.org
Hexadecylamine~11Calcination11300.92~3.0 acs.org

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Reactive Laser Ablation in Liquid (RLAL) for Nanomaterial Synthesis

Reactive Laser Ablation in Liquid (RLAL) is an emerging top-down method for synthesizing nanomaterials, including aluminum silicates. researchgate.netnih.gov This technique involves irradiating a solid target immersed in a liquid with a high-power laser beam. frontiersin.org The intense laser energy ablates the target material, creating a plasma plume. researchgate.net The species within this plasma then react with the surrounding liquid, leading to the formation of nanoparticles. researchgate.netresearchgate.net

The RLAL process offers several advantages, including the ability to produce surfactant-free nanoparticles from a wide range of materials. researchgate.net The synthesis environment is clean, and the properties of the resulting nanoparticles, such as size, composition, and crystallinity, can be tuned by adjusting various experimental parameters. researchgate.netnih.gov

In the context of this compound synthesis, a silicon target is typically ablated in an aqueous solution containing an aluminum precursor, such as aluminum nitrate. nih.govresearchgate.net The laser-induced plasma contains silicon species that react with the aluminum and oxygen from the surrounding solution. The subsequent rapid cooling and condensation of these species lead to the formation of this compound nanoparticles. researchgate.net

The chemical environment of the liquid plays a critical role in determining the characteristics of the synthesized nanomaterials. nih.govresearchgate.net For instance, the pH of the precursor solution and the type of base used to adjust it can significantly influence the elemental composition, crystallinity, and morphology of the resulting aluminosilicate nanoparticles. nih.govresearchgate.net

One study demonstrated that ablating a silicon target in an aqueous solution of aluminum nitrate with the addition of ammonia under alkaline conditions resulted in amorphous, fiber- or tube-like nanoparticles with high aluminum content. nih.govresearcher.life In contrast, using potassium hydroxide as the base led to the formation of highly crystalline, quasi-spherical particles composed of various this compound and potassium this compound phases. nih.govresearcher.life These findings highlight the versatility of the RLAL method in producing tailored aluminosilicate nanominerals by manipulating the precursor solution chemistry. nih.govresearchgate.net

Table 2: Effect of Precursor Solution Chemistry on RLAL-Synthesized Aluminosilicate Nanoparticles

Base Used Resulting pH Morphology Crystallinity Key Phases Reference
AmmoniaAlkalineFiber- or tube-likeAmorphousHigh aluminum content phases nih.gov, researcher.life
Potassium HydroxideAlkalineQuasi-sphericalHighly crystallineThis compound, Potassium this compound nih.gov, researcher.life

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Advanced Characterization of Aluminum Silicate Structures and Properties

Spectroscopic Analysis of Aluminum Silicate (B1173343) Bonding and Coordination

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the molecular structure of aluminum silicates by measuring the absorption of infrared radiation. The vibrational frequencies of bonds within the material provide a unique spectral fingerprint.

FTIR spectroscopy is highly effective for identifying the fundamental building blocks of the aluminosilicate (B74896) framework. The formation of Al-O-Si bonds, a result of incorporating aluminum into the silicate network, is a key feature. Analyses have confirmed that these bonds are readily formed between polysilicate and aluminum or its hydrolysates. diva-portal.org The presence of Al-O-Si bonds is typically indicated by absorption bands in the 700-800 cm⁻¹ region of the IR spectrum. mdpi.commdpi.com

The substitution of silicon by aluminum in the tetrahedral network influences the vibrational frequencies of other bonds. For instance, the main asymmetric stretching band of Si-O-Si, typically found around 1100 cm⁻¹, shifts to lower wavenumbers as Al³⁺ substitution increases. mdpi.com This shift is attributed to the coupling of Si-O and Al-O stretching vibrations. ias.ac.in

Hydroxyl groups (-OH), present as silanol (B1196071) (Si-OH) or aluminol (Al-OH) groups, are also readily detectable. aip.orgresearchgate.net These groups are crucial as they are often involved in surface reactions and adsorption processes. mdpi.comnih.gov The stretching and bending vibrations of O-H in water molecules typically appear around 3400 cm⁻¹ and 1625 cm⁻¹, respectively. mdpi.com More specifically, Al-OH bending vibrations can be assigned to peaks around 1400 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Absorption Bands in Aluminum Silicates
Wavenumber (cm⁻¹)AssignmentReference
~3400Stretching vibration of O-H in H₂O molecules mdpi.com
~1625-1650Bending vibration of O-H in H₂O molecules mdpi.commdpi.com
~1400Bending vibration of Al-OH mdpi.com
~1045-1100Asymmetric stretching of Si-O-Si or Si-O-T (T=Si, Al) mdpi.commdpi.comresearchgate.net
~975-1018Stretching vibrations of Si-O-Al nih.gov
~700-800Stretching/vibrational modes of Al-O-Si and Al-O mdpi.commdpi.com
~557Si-O-Al vibrations from Al substitution for Si mdpi.com
~455-466Bending vibrations of O-Si-O mdpi.commdpi.com

The degree of crystallinity and structural order within an aluminum silicate can be inferred from the characteristics of its FTIR spectrum. A lower degree of internal order or an amorphous structure often results in significant broadening of the absorption bands. nih.govresearchgate.net For example, research on aluminosilicates synthesized via a sol-gel route showed a broadening of peaks at 800°C, which was interpreted as a disordered distribution of octahedral sites caused by crosslinking between AlO₆ octahedral and SiO₄ tetrahedral units preceding the formation of mullite (B73837). The sharpness of bands, particularly in the 1000-1250 cm⁻¹ region, can indicate a more ordered silicate structure. mdpi.com Therefore, the width and definition of FTIR peaks serve as a valuable proxy for the degree of structural disorder and the extent of crosslinking in the aluminosilicate network.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the local structure of aluminum silicates. mdpi.com It is nuclide-specific, allowing for the direct probing of the local chemical environments around targeted nuclei like ²⁷Al and ²⁹Si, providing quantitative data on atomic coordination and connectivity. abmproceedings.com.br

Solid-state magic-angle spinning (MAS) NMR is exceptionally suited for characterizing the coordination states of aluminum and silicon in these materials.

²⁷Al MAS NMR directly distinguishes the coordination geometry of aluminum atoms. Aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) coordination within the aluminosilicate structure. mdpi.com These different environments give rise to distinct signals in the ²⁷Al NMR spectrum. For instance, in a study of lateritic clay, 4-fold coordinated aluminum (AlIV) was observed at a chemical shift of 70.6 ppm, while 6-fold coordinated aluminum (AlVI) appeared at 5.7 ppm. hilarispublisher.com The ability to quantify the relative proportions of these species is crucial, as the Al coordination state significantly impacts the material's catalytic activity and physical properties.

²⁹Si MAS NMR provides detailed information about the connectivity of the silicate tetrahedra. The chemical shift of a ²⁹Si nucleus is sensitive to the number of neighboring aluminum atoms connected to the SiO₄ tetrahedron through oxygen bridges. This is often described using the Qⁿ(mAl) notation, where 'n' is the number of bridging oxygen atoms connecting to other T-atoms (Si or Al) and 'm' is the number of those neighboring T-atoms that are aluminum. For example, ²⁹Si MAS NMR results on fly ash samples indicated that Q⁴(mAl) is the primary structural unit. mdpi.com In studies of 2:1 clay minerals, well-resolved resonances in vermiculite (B1170534) at chemical shifts of -84.6, -88.7, and -92.9 ppm were assigned to Q³(2Al), Q³(1Al), and Q³(0Al) environments, respectively. cambridge.org This level of detail allows for a precise mapping of the Al distribution within the silicate framework. acs.org

Table 2: Typical Solid-State NMR Chemical Shifts for this compound Environments
NucleusChemical Shift (ppm)Coordination / EnvironmentReference
²⁷Al~70Tetrahedral (AlO₄ / AlIV) hilarispublisher.com
²⁷Al~30-40Pentahedral (AlO₅) mdpi.comabmproceedings.com.br
²⁷Al~0-10Octahedral (AlO₆ / AlVI) mdpi.comhilarispublisher.com
²⁹Si-80 to -85Q³(2Al) / Q²(1Al) hilarispublisher.comcambridge.org
²⁹Si-85 to -90Q³(1Al) cambridge.org
²⁹Si-90 to -95Q³(0Al) cambridge.org
²⁹Si-89 to -101Tectosilicates (Q⁴ linkage) abmproceedings.com.br

In complex systems like lithium aluminosilicates (LAS), multinuclear NMR (including ⁷Li, ²⁷Al, and ²⁹Si) is essential for unraveling order-disorder phenomena. mdpi.com The crystal structures of LAS minerals can be difficult to resolve solely by diffraction techniques, which provide information on long-range, average structures. mdpi.comdntb.gov.ua NMR, however, probes the short-range order, offering a complementary and more detailed picture of the local atomic arrangements. mdpi.com

Studies on intermediate compositions within the LAS system have used NMR to reveal a fast order-disorder phenomenon where the arrangement of Si and Al atoms respects Loewenstein's rule (the avoidance of Al-O-Al linkages). mdpi.com For example, in certain phases, NMR has identified one distinct site for Si atoms but two for Al atoms, a detail not captured by other methods. mdpi.com Furthermore, ⁷Li NMR spectra can provide information about the local environment and positional disorder of lithium ions within the aluminosilicate framework channels. mdpi.comresearchgate.net By combining data from multiple nuclei, researchers can build comprehensive models that describe the sequence of ordering, from fully disordered amorphous gels to highly ordered crystalline minerals, providing insight into the thermodynamic and kinetic processes governing their formation. dntb.gov.ua

Table of Compounds Mentioned

Compound NameChemical Formula (where applicable)
This compoundAl₂SiO₅ (general)
Lithium AluminosilicateLiAlSiO₄ - LiAlSi₂O₆ (examples)
Silicon Dioxide / Silica (B1680970)SiO₂
Aluminum Oxide / Alumina (B75360)Al₂O₃
β-eucryptiteLiAlSiO₄
Mullite3Al₂O₃·2SiO₂ or 2Al₂O₃·SiO₂
WaterH₂O

Nuclear Magnetic Resonance (NMR) Spectroscopy

Species Distribution Analysis

The speciation of aluminum in aluminosilicate systems, particularly in aqueous solutions and gels, is critical for understanding and controlling their formation and reactivity. nih.gov The distribution of various aluminum species is highly dependent on factors such as pH, concentration, and the presence of other ions. researchgate.net

In the synthesis of poly-silicate aluminum sulfate (B86663) (PSAS), the distribution of aluminum species (Ala, Alb, Alc), categorized by their reaction times with the Ferron reagent, is influenced by the basicity and the Al/Si molar ratio. rsc.org An increase in basicity generally leads to a higher proportion of the more effective Alb species. However, at certain Al molar ratios, the less effective Alc species may increase, leading to a decrease in performance. rsc.org

Computer simulations based on chemical equilibrium calculations have been used to model the distribution of aluminum speciation in soil solutions in equilibrium with the mineral phase imogolite. nih.gov These models show that dissolved silica significantly influences aluminum speciation by inhibiting the formation of polymeric alumino-hydroxo species, which can in turn detoxify aluminum for plants. nih.gov The affinity between aluminum and silicate is so high that silicate can compete with strong ligands for Al3+ cations. researchgate.net The precipitation of this compound is favored in a pH range of 4 to 10. researchgate.net

Table 1: Influence of Al Molar Ratio on PSAS1.11 Coagulant Performance rsc.org

Al Molar Ratio Relative Performance Predominant Aluminum Species Trend
Increasing (up to optimal) Increasing Increase in Alb
Increasing (beyond optimal) Decreasing Increase in Alc

Raman Spectroscopy of Aluminosilicate Phases

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of aluminosilicate structures, providing information on phase composition, bonding, and the presence of specific structural units. researchgate.netacs.org

In aluminosilicate glasses, Raman spectra can reveal the degree of network polymerization. For instance, in ytterbium-doped aluminosilicate glasses, the growth of a peak near 940 cm-1 is attributed to the formation of Si-O non-bridging oxygen bonds with Yb3+ ions. researchgate.net The appearance of sharp peaks upon heat treatment indicates the formation of crystalline phases, such as Yb2Si2O7. researchgate.net Weak peaks around 486 and 600 cm-1 in silica-rich glasses are often assigned to defect modes involving 4- and 3-membered silicate rings. researchgate.net

Low-frequency Raman scattering (below 100 cm-1) is particularly sensitive to the nanostructure of these materials. In heat-treated magnesium aluminosilicate glasses, the disappearance of the boson peak and the emergence of a new narrow, polarized low-frequency band can be associated with the formation of nanometer-sized particles of an aluminomagnesium phase. capes.gov.br The frequency of this band is inversely related to the particle size, allowing for in-situ monitoring of nanoparticle growth during heat treatment. capes.gov.bringentaconnect.com

Studies on magnesium aluminosilicate glasses doped with TiO2 have used Raman spectroscopy to analyze the composition and structure of amorphous and crystalline phases that precipitate during heat treatment, complementing data from small-angle X-ray scattering (SAXS) and X-ray diffraction (XRD). scispace.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states of the top few nanometers of a material's surface. geoscienceworld.org This makes it invaluable for studying the surface chemistry of aluminosilicates, which is critical for applications involving catalysis, adsorption, and biocompatibility. geoscienceworld.orgresearchgate.net

XPS analysis of aluminosilicate minerals like andalusite, kyanite (B1234781), and pyrope (B576334) reveals that their near-surface chemical composition is generally close to the stoichiometric bulk composition. geoscienceworld.org However, variations can occur, such as a silicon-rich surface on cleaved kyanite. geoscienceworld.org The O 1s peak in the XPS spectrum is particularly informative and can be deconvoluted to distinguish between different oxygen environments, such as Al-O-Si, Si-O-Si, and non-bridging oxygens. geoscienceworld.orgresearchgate.net The C 1s peak provides information about surface contamination and interactions with the atmosphere. geoscienceworld.org

In studies of synthetic aluminosilicate films, XPS has been used to track the incorporation and segregation of other elements. For example, when iron is introduced into aluminosilicate films on a Ru(0001) substrate, it does not randomly substitute Si or Al but segregates into an Fe-silicate phase. rsc.org XPS can also monitor changes in the surface chemistry of bioactive aluminosilicate microspheres after incubation in simulated body fluid, revealing the formation of new surface layers. researchgate.net Challenges in XPS analysis of insulating materials like aluminosilicates include surface charging, which can shift the kinetic energy of photoelectrons and complicate the interpretation of chemical states. geoscienceworld.org

Table 2: Deconvoluted O 1s XPS Peaks and Their Assignments in Aluminosilicates geoscienceworld.orgresearchgate.net

Binding Energy (eV) Assignment
~531.5 Non-bridging oxygen hole centers (NBOHC)
~532.5 Si-O-Al network
~533.5 Hydroxyl groups or adsorbed water

Diffraction and Imaging Techniques for Microstructure and Phase Analysis

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of aluminosilicate materials. It allows for the identification of crystalline phases present, determination of the degree of crystallinity, and analysis of the material's atomic structure. rsc.orgnasa.gov

In the study of hydrothermally synthesized calcium silicate hydrates with aluminum incorporation, XRD patterns show the formation of the 11 Å tobermorite (B576468) phase. rsc.org The intensity and broadening of the XRD peaks can be used to compare the crystallinity of different samples. rsc.org For instance, the crystallinity of tobermorite was found to increase with aluminum addition up to a certain point, beyond which excess aluminum led to the formation of a hydrogarnet phase. rsc.org

XRD is also crucial for studying the amorphous or crystalline nature of aluminosilicate glasses and glass-ceramics. researchgate.netnasa.gov The absence of sharp diffraction peaks indicates an amorphous structure, while the appearance of peaks upon heat treatment signifies crystallization. researchgate.net For example, in calcium-magnesium aluminosilicate (CMAS) glass, XRD analysis of samples heat-treated at 900 °C and above revealed the development of wollastonite (CaSiO3) as the primary crystalline phase and aluminum diopside (B82245) (Ca(Mg,Al)(Si,Al)2O6) as a minor phase. nasa.gov

In the synthesis of mesostructured aluminosilicates, XRD patterns at low 2θ angles can indicate the formation of ordered porous structures, with peaks corresponding to specific crystallographic planes of the mesophase. researchgate.net

Table 3: Crystalline Phases Identified by XRD in Heat-Treated CMAS Glass nasa.gov

Heat Treatment Temperature Crystalline Phases Identified
≥ 900 °C Wollastonite (Primary), Aluminum Diopside (Minor)

The Rietveld method is a powerful technique for analyzing powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the refinement of various parameters, including lattice parameters, atomic positions, and phase fractions. arizona.edutaylors.edu.my This method has been widely applied to aluminosilicate materials to obtain precise structural information. rsc.orgrsc.org

In the study of the zeolite mineral gobbinsite, the Rietveld technique was used to refine its crystal structure from X-ray powder data, determining the lattice parameters of its orthorhombic unit cell. arizona.edu Similarly, for low carnegieite (NaAlSiO4), a modulation wave approach combined with Rietveld refinement was necessary to determine the complex crystal structure and its deviation from a more symmetric parent structure.

Rietveld refinement can also be used to quantify the amounts of crystalline and amorphous phases in a mixture, which is particularly useful for materials like aluminum-incorporated calcium silicate hydrates where an amorphous gel phase is often present. rsc.orgrsc.org By using an internal standard, the absolute quantities of each phase can be determined. rsc.org The accuracy of the refined lattice parameters is crucial and can be improved by careful consideration of peak-shift errors in the diffraction data. nih.gov Research on bauxite (B576324) has utilized Rietveld refinement to determine the lattice parameters of hematite (B75146) and goethite, which can then be used to calculate the extent of aluminum substitution in these iron oxide structures. cambridge.org

Table 4: Example of Lattice Parameters Determined by Rietveld Refinement for Gobbinsite arizona.edu

Lattice Parameter Value (Å)
a 10.108(1)
b 9.766(1)
c 10.171(1)

The study of phase development and transformations in aluminosilicates upon heating is critical for producing materials with desired properties, such as ceramics. These transformations are often complex, involving a series of metastable intermediate phases before the stable high-temperature phase is formed. elsevier.es

For example, during the heat treatment of aluminum hydroxides, they transform into transition aluminas (like γ-Al2O3) before finally converting to the thermodynamically stable α-Al2O3 at higher temperatures. elsevier.es The transformation of θ-Al2O3 to α-Al2O3 typically occurs between 1050–1200°C. elsevier.es The heating rate can significantly influence these transformation temperatures and the resulting microstructure. elsevier.es

In the Al2O3-SiO2 system, different types of mullite precursors exhibit distinct transformation behaviors. Type I precursors, which are highly homogeneous, can transform directly into mullite at temperatures below 1000°C. In contrast, type II precursors, which are diphasic, first form a transition alumina phase and vitreous silica, which then react to form mullite at temperatures above 1200°C.

The carbothermic reduction of fly ash, which contains Al2O3 and SiO2, shows a multi-stage phase transformation process with increasing temperature, involving the reduction of iron oxides, decomposition of mullite, formation of intermediate aluminum oxynitride species, and finally the production of aluminum and silicon alloys. mdpi.com The phase transformations of aluminum (oxy)hydroxides like gibbsite, bayerite, and boehmite are also highly dependent on temperature and the chemical environment, often proceeding through dissolution and reprecipitation mechanisms. acs.org

Table 5: Compound Names Mentioned

Compound Name
This compound
Andalusite
Kyanite
Pyrope
Poly-silicate aluminum sulfate (PSAS)
Imogolite
Ytterbium disilicate (Yb2Si2O7)
Magnesium aluminosilicate
Tobermorite
Hydrogarnet
Wollastonite (CaSiO3)
Aluminum diopside (Ca(Mg,Al)(Si,Al)2O6)
Gobbinsite
Carnegieite (NaAlSiO4)
Hematite
Goethite
γ-Alumina (γ-Al2O3)
α-Alumina (α-Al2O3)
θ-Alumina (θ-Al2O3)
Mullite
Gibbsite
Bayerite
Boehmite
Silicon dioxide (SiO2)
Aluminum oxide (Al2O3)
Iron(III) oxide (Fe2O3)
Aluminum oxynitride

Electron Microscopy (SEM, TEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro and nanoscale features of materials. encyclopedia.pub They provide direct observational evidence of particle shape, size, and the internal structure of composites.

The synthesis method significantly influences the particle morphology and size of this compound. For instance, this compound powder synthesized via co-precipitation tends to have a glassy state with sharp-edged particles. mdpi.comresearchgate.net In contrast, a two-step sol-gel method can produce a mesoporous structure. mdpi.comresearchgate.net

SEM analysis reveals the surface topography and morphology of this compound particles. encyclopedia.pub For example, SEM images of microalloyed aluminum-silicate ceramics show a porous and inhomogeneous surface with agglomerated particles of varying shapes and sizes, indicating a bimodal structure. scispace.com TEM, on the other hand, offers higher resolution and can reveal the internal structure and crystallinity of nanoparticles. nih.gov Studies on this compound nanoparticles have shown that Si-rich phases tend to be more crystalline, while Al-rich phases are often amorphous. nih.gov

The particle size distribution is a crucial parameter affecting the material's performance. For instance, for use as an adsorbent, a mean particle size of 10–30 μm is often desired for good flowability. mdpi.com Different synthesis techniques can be tailored to achieve the desired particle size range. mdpi.com For example, the mean particle size of this compound synthesized by co-precipitation was found to be around 12.76 μm, while a two-step sol-gel method yielded particles in the broader 10-30 μm range. mdpi.com In other applications, such as in mainstream tobacco smoke, this compound (kaolin) particles have been observed in the nanoparticle range, with mean sizes between 67 to 96 nm. nih.gov

Table 1: Particle Size of Synthesized this compound

Synthesis MethodMean Particle Size (μm)Reference
Co-precipitation (AS-0)12.76 mdpi.com
Two-step sol-gel (AS-4)Not specified, but within 10-30 µm mdpi.com
Two-step sol-gel (AS-8)Not specified, but within 10-30 µm mdpi.com
Two-step sol-gel (AS-12)Not specified, but within 10-30 µm mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electron microscopy is invaluable for examining the microstructure of this compound composites and nanomaterials. In composites, SEM can reveal the distribution and interaction of this compound with the matrix material. For example, in aluminum matrix composites, SEM can show whether the reinforcing particles are homogeneously distributed or clustered. researchgate.net

In the case of nanomaterials, TEM is particularly insightful. For this compound nanoparticles grown on organic templates, TEM has been used to assess the influence of process parameters on the nanoaggregate morphology. nih.gov Such analysis has shown that materials grown on templates with multiple initiation steps have a more uniform nanoparticle distribution, narrower size distribution, and sharper edges, the latter being indicative of a crystalline structure. nih.gov

SEM is also used to study the microstructure of heat-treated this compound materials. For instance, in alumina silicate fibers, SEM can characterize the distribution, diameter, and defects of the fibers. qmul.ac.uk It has been observed that as the heat treatment temperature increases, the structure of alumina silicate can change from amorphous to a regular crystal structure. qmul.ac.uk

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, is a technique used to determine the elemental composition of a sample. thermofisher.com By scanning the electron beam across an area, elemental maps can be generated, providing a visual representation of the distribution and homogeneity of different elements within the material. copernicus.orgnih.gov

EDX analysis is crucial for confirming the formation of this compound and assessing its compositional uniformity. For example, in the study of aluminum-incorporated calcium silicate hydrates, EDX can help to understand the distribution of aluminum within the C-S-H structure. rsc.org Similarly, for this compound fillers in paper, SEM-EDS can identify the elemental composition and confirm the presence of compounds like kaolin (B608303). uevora.pt

Elemental mapping is particularly useful for identifying inclusions and compositional variations. In a study of Icelandic dust, elemental mapping of medium Al-mix silicate particles revealed small variations in composition and the presence of Fe-rich inclusions. copernicus.org In another application, EDX mapping of combustion residues of garden grass waste with additives showed strong overlapping between K-Al-Si regions, confirming the co-existence of low-melting eutectic mixtures of silicates. openrepository.com

Textural and Surface Area Characterization

The textural properties of this compound, such as its surface area and porosity, are critical for applications involving adsorption, catalysis, and filtration.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials based on gas adsorption. researchgate.net The synthesis method has a profound impact on the BET surface area of this compound. For example, this compound synthesized by a two-step sol-gel method exhibited a significantly larger specific surface area (430 m²/g) compared to that synthesized by co-precipitation (158 m²/g). mdpi.comresearchgate.net

The BET surface area is a key parameter for adsorbents, as a larger surface area generally provides more active sites for adsorption. researchgate.net In a study of alumina-silica thin films, the binary sample had a BET surface area of about 380 m² g⁻¹, which was higher than that of pure γ-Al2O3 (280 m² g⁻¹). tno.nl

Table 2: BET Surface Area of Synthesized this compound

Synthesis MethodSpecific Surface Area (m²/g)Reference
Co-precipitation158 mdpi.comresearchgate.net
Two-step sol-gel430 mdpi.comresearchgate.net
Alumina-Silica Binary Sample380 tno.nl
γ-Al2O3280 tno.nl
SiO2480 tno.nl

This table is interactive. You can sort and filter the data by clicking on the column headers.

Porosimetry techniques, such as mercury intrusion porosimetry (MIP) and gas physisorption, are used to analyze the pore structure of materials, including pore size distribution and pore volume. ejournals.eumdpi.com The pore structure is a critical factor influencing the material's properties and performance. mdpi.com

Nitrogen adsorption-desorption isotherms can provide detailed information about the pore characteristics. For instance, synthesized this compound powders have shown type IV isotherms, which are characteristic of mesoporous materials. mdpi.com The pore size distribution can be calculated from these isotherms using models like the Barrett-Joyner-Halenda (BJH) method. mdpi.com

The synthesis conditions can be tuned to control the porosity. For example, in the synthesis of this compound via a two-step sol-gel method, the ammonia (B1221849) content was found to influence the porosity. mdpi.com In another study on alumina-silica thin films, the binary sample exhibited a bimodal pore size distribution with maxima around 3 nm and 0.5 nm, indicating the presence of both mesopores and micropores. tno.nl This bimodality contributed to its higher surface area compared to pure γ-Al2O3, which had a broader pore size distribution with a mean pore size of 5.5 nm. tno.nl

Zetasizer for Particle Size and Zeta Potential

The Zetasizer is a crucial instrument for characterizing this compound nanoparticles, particularly in colloidal dispersions. It employs dynamic light scattering (DLS) to determine the hydrodynamic size distribution of particles and electrophoretic light scattering to measure their zeta potential, which is an indicator of the stability of the dispersion. mdpi.com

The zeta potential measures the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. A higher absolute zeta potential indicates greater stability, as the particles will repel each other more strongly, preventing aggregation. mdpi.com For instance, in the synthesis of mesoporous this compound, the zeta potential was measured to understand the dispersion stability of the particles in solution. mdpi.com The isoelectric point (IEP), the pH at which the zeta potential is zero, is a critical parameter. For unmodified colloidal silica, the IEP is around pH 2, but modification with aluminum can shift this, indicating a change in surface chemistry. sci-hub.se

Studies have utilized Zetasizer analysis to optimize the concentration of this compound nanofluids for applications like enhanced oil recovery. By analyzing particle size and zeta potential at varying concentrations (e.g., 50, 100, and 200 ppm), researchers can identify the most stable formulation. The particle size of synthesized this compound powders can also be influenced by synthesis conditions, with mean particle sizes ranging from 10 to 30 µm being suitable for use as adsorbents. mdpi.com

Table 1: Particle Size of Synthesized this compound Powder This table is interactive. Users can sort columns by clicking on the headers.

Sample ID Ammonia Content (%) Mean Particle Size (μm)
AS-0 0 12.76
AS-2 2 -
AS-4 4 -
AS-6 6 -
AS-8 8 -

Data derived from a study on mesoporous this compound synthesis. mdpi.com

Thermogravimetric and Dilatometric Analysis

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are powerful techniques for assessing the thermal stability of this compound materials. researchgate.netmdpi.com These methods involve heating a sample at a controlled rate and simultaneously measuring the temperature difference between the sample and a reference (DTA) and any changes in mass (TG). mdpi.com

DTA/TG analysis can identify phase transformations, decomposition reactions, and the loss of volatile components like water. mdpi.comsemanticscholar.org For example, the thermal analysis of zeolite-alumina composites shows distinct stages of weight loss corresponding to the removal of free water, evaporation of water from closed pores, and dehydroxylation at higher temperatures. epitoanyag.org.hu A study on aluminosilicate samples revealed that a small mass loss of over 4% above 200°C is due to the dehydroxylation of the framework. researchgate.net In alkali-activated aluminosilicate materials, DTA/TG results correlate with dimensional changes observed in high-temperature microscopy, showing shrinkage due to the evaporation of adsorbed and weakly bound water up to 600°C. frontiersin.org The oxidation of aluminum in the presence of silica to form mullite (Al₆Si₂O₁₃) is an exothermic reaction that can be identified by DTA. osti.gov

Table 2: Thermal Analysis of Zeolite-Alumina Composite (90% Zeolite, 10% Alumina) This table is interactive. Users can sort columns by clicking on the headers.

Temperature Range (°C) Weight Loss (%) Observation
40-102 2.01 Removal of free water
102-163.8 3.74 Evaporation of water in closed pores
163.8-242.2 4.57 Burning of low flammable materials
242-761 - Evaporation of crystalline water
761-1190 - Decomposition of calcite and montmorillonite (B579905)/formation of mullite and anorthite (B1171534)

Data derived from a study on zeolite-alumina composite materials. epitoanyag.org.hu

High-Temperature Optical Microscopy (HTOM) is used to visually observe and quantify the dimensional changes of materials, such as shrinkage and expansion, as a function of temperature. frontiersin.orgresearchgate.net This technique provides critical information about the heat resistance and sintering behavior of aluminosilicate materials. frontiersin.org

In the study of porous alkali-activated materials, HTOM was used to determine heat resistance and shrinkage up to 1400°C. frontiersin.orgresearchgate.net The results from HTOM often correlate well with DTA/TG data, providing a comprehensive understanding of the material's thermal behavior. For instance, shrinkage observed in HTOM up to 1000°C can be linked to the loss of water identified by TG. frontiersin.org Research on alkali-activated aluminum-silicate composites showed that the material could be used up to 850°C without significant volume changes. researchgate.net

Table 3: Relative Area Changes of Porous Alkali-Activated Material (AAM) with Temperature This table is interactive. Users can sort columns by clicking on the headers.

Temperature (°C) Relative Area Change (%)
Up to 1000 -3.2 to -4.9 (Shrinkage)

Data derived from a study on waste stream porous alkali-activated materials. frontiersin.org

Advanced Mechanical Characterization

Flexural strength, also known as modulus of rupture, and fracture toughness are critical mechanical properties for structural ceramic applications. matweb.comsciopen.com Flexural strength measures a material's ability to resist bending, while fracture toughness (KIC) quantifies its resistance to crack propagation. morgantechnicalceramics.com

For aluminosilicate ceramics, these properties can be significantly influenced by factors such as composition, sintering temperature, and the presence of reinforcing agents. nih.govmdpi.com For example, polymer-infiltrated sodium this compound composites have shown maximum flexural strength values of 214 ± 6.5 MPa and fracture toughness values between 1.76 and 2.35 MPa·m1/2. nih.gov The addition of dopants like MnO₂ can enhance the flexural strength of aluminosilicate ceramics, with a 0.5 wt.% addition resulting in a flexural strength of 58.36 MPa when sintered at 1150°C. mdpi.com Reinforcing Ba₀.₇₅Sr₀.₂₅Al₂Si₂O₈ ceramics with SiC nanowires and an embedded SiO₂ interface increased the flexural strength by 52.6% to 193 ± 16 MPa and improved the fracture toughness by 94.0% to 3.1 ± 0.5 MPa·m1/2. sciopen.com

Table 4: Mechanical Properties of Various Aluminosilicate Materials This table is interactive. Users can sort columns by clicking on the headers.

Material Flexural Strength (MPa) Fracture Toughness (MPa·m¹/²)
Polymer-infiltrated Sodium this compound Composite 214 ± 6.5 1.76 - 2.35
MnO₂-doped Aluminosilicate Ceramic (0.5 wt.%) 58.36 -
SiC Nanowire-reinforced Ba₀.₇₅Sr₀.₂₅Al₂Si₂O₈ Ceramic 193 ± 16 3.1 ± 0.5
Lithium Alumino-Silicate (ACL 2087) 350 (at 20°C) -
Lithium Disilicate–Strengthened Aluminosilicate Glass Ceramic 202 ± 17 -

Data compiled from multiple research sources. matweb.comsciopen.comnih.govmdpi.comresearchgate.net

Hardness, a measure of a material's resistance to localized plastic deformation, and elastic modulus (or Young's modulus), a measure of its stiffness, are fundamental mechanical properties. nih.govethz.ch For aluminosilicate materials, these are often determined using nanoindentation techniques. nih.gov

The hardness and elastic modulus of aluminosilicates can vary significantly depending on their specific composition and microstructure. For instance, polymer-infiltrated-ceramic composites based on sodium this compound exhibit Vickers hardness values ranging from 1.76 to 2.30 GPa and elastic moduli from 22.63 to 27.31 GPa. nih.gov In another study, calcium aluminosilicates were found to have elastic moduli below that of iron. ethz.ch A specific lithium alumino-silicate ceramic (ACL 2087) has a Rockwell 45N hardness of 75 and a modulus of elasticity of 82.7 GPa. matweb.com

Table 5: Hardness and Elastic Modulus of Selected Aluminosilicate Materials This table is interactive. Users can sort columns by clicking on the headers.

Material Hardness (GPa) Elastic Modulus (GPa)
Polymer-infiltrated Sodium this compound Composite 1.76 - 2.30 (Vickers) 22.63 - 27.31
Polymer-infiltrated Ceramic Network (PICN) 1.198 - 1.209 (Vickers) 18.69 - 18.93
Lithium Alumino-Silicate (ACL 2087) 75 (Rockwell 45N) 82.7
Alumina-rich Calcium Aluminates 8 - 26 up to 350

Data compiled from multiple research sources. matweb.comnih.govethz.chfrontiersin.org

Impact Strength and Ablation Resistance of Aluminosilicate Composites

The ability of aluminosilicate composites to withstand sudden impacts and resist material loss in high-temperature, erosive environments is critical for their application in sectors such as aerospace, automotive, and defense. Research into the impact strength and ablation resistance of these materials reveals the complex interplay between their constituent components and the resulting performance under extreme conditions.

The incorporation of various fillers and reinforcements into an aluminosilicate matrix significantly influences its mechanical and thermal properties. For instance, in silicone rubber composites, the addition of this compound ceramic fibers (ASF) and calcium carbonate (CaCO3) has been shown to enhance ablation resistance. researchgate.net An optimal ratio of 20 parts per hundred rubber (phr) of ASF to 40 phr of CaCO3 was found to be most effective. researchgate.net This improvement is attributed to the formation of a firm, dense, and thermally insulating char layer on the composite's surface during exposure to high temperatures, such as those in an oxyacetylene torch test. researchgate.net The thermal stability of these composites is also enhanced by the presence of ASF and CaCO3. researchgate.net

Similarly, the introduction of montmorillonite (MMT) and silicon carbide whiskers (SiCw) into silicone rubber composites has demonstrated a notable improvement in both tensile strength and ablation resistance. The addition of MMT contributes to the formation of a protective covering layer on the ablated surface by bonding with silica and other components. nih.gov This resulted in a 22.5% decrease in the linear ablation rate and an 18.2% decrease in the mass ablation rate compared to a control sample. nih.gov Further reinforcement with SiCw led to even greater improvements, with a 59.2% reduction in the linear ablation rate and a 43.6% reduction in the mass ablation rate when 6 phr of SiCw and 10 phr of MMT were incorporated. nih.gov The SiCw act as a micro-skeleton, maintaining the structural integrity of the char layer. nih.gov

The length of reinforcing fibers also plays a crucial role. In silicone rubber-based ablative composites, increasing the length of carbon fibers (CFs) from 0.5 mm to 3 mm resulted in a decrease in the linear ablation rate from 0.233 mm/s to 0.089 mm/s. researchgate.net Longer fibers contribute to the formation of a more complete and continuous ceramic skeleton upon ablation. researchgate.net

In the context of BN-based ceramic composites, the addition of magnesium this compound (MAS) has been shown to enhance ablation resistance. An optimal MAS content of 40 wt% resulted in the lowest mass ablation rate (0.0176 g/s) and linear ablation rate (0.112 mm/s). sciepublish.com This is attributed to a balance between solid-phase sintering and liquid-phase formation, which limits oxygen diffusion and reduces the oxidation of hexagonal boron nitride (h-BN). sciepublish.com

The flexural strength of aluminosilicate materials is another key parameter, particularly for applications involving impact loading. Studies on polymer-infiltrated ceramic networks (PICNs) have shown that their flexural strength can be tailored by altering the surface conditions. For example, the flexural strength of one type of PICN varied from 83.37 ± 9.45 MPa to 140.24 ± 7.65 MPa depending on the surface treatment. frontiersin.org Another variant exhibited flexural strengths ranging from 108.71 ± 9.25 MPa to 156.26 ± 9.52 MPa. frontiersin.org The reliability of these strength values can be further evaluated using Weibull analysis. frontiersin.org

The following interactive data tables summarize the impact of different additives on the ablation resistance of aluminosilicate composites:

Table 1: Effect of Fillers on Ablation Rates of Silicone Rubber Composites

Filler TypeFiller ConcentrationLinear Ablation Rate (mm/s)Mass Ablation Rate (g/s)Percentage Reduction (Linear)Percentage Reduction (Mass)
Control-----
MMT---22.5%18.2%
SiCw/MMT6 phr SiCw, 10 phr MMT--59.2%43.6%
Carbon Fibers0.5 mm length0.233---
Carbon Fibers3 mm length0.089-61.8%-
ZrSi230 phr0.0410.02957.5%46.3%
ZrSi240 phr0.0390.029--

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Table 2: Ablation Resistance of BN-MAS Composites

MAS Content (wt%)Mass Ablation Rate (g/s)Linear Ablation Rate (mm/s)
200.02980.149
400.01760.112
50--
70--

Data sourced from a study on BN-MAS composites. sciepublish.com

Interfacial Interactions in Aluminosilicate Composites

In metal matrix composites (MMCs), the interfacial reactions between an aluminosilicate reinforcement and a metal alloy matrix are complex. For instance, in an Al-7Si-0.4Mg alloy reinforced with aluminosilicate short fibers, the formation of MgAl2O4 and Si at the interface has been observed. researchgate.net The specific grade of the aluminosilicate fiber can influence the reaction, with zirconia-grade fibers being more susceptible to interfacial reactions due to the presence of reactive ZrO2. researchgate.net In some cases, a layer of Al2O3 can form at the interface, which helps to control the chemical interaction between the matrix and the fiber. researchgate.net

In ceramic matrix composites (CMCs), the interfacial bond strength is a critical factor. In aluminosilicate fiber-reinforced clay-kaolin matrix composites, the degree of bonding at the fiber/matrix interface can be controlled by adjusting the sintering temperature. scientific.net At higher temperatures, phase transformation-controlled fiber-matrix integration occurs, leading to densification. scientific.net Prior to this integration, mechanisms such as fiber pull-out, crack deflection, and bridging contribute to the material's toughness. scientific.net

The composition of the matrix and the type of reinforcement also play a significant role. In geopolymer composites, which are a type of aluminosilicate material, the incorporation of fillers is crucial for enhancing fracture toughness and inhibiting crack propagation. acs.org The interfacial chemistry between fillers like titanium metal carbide (MXene) and the aluminosilicate geopolymer matrix can lead to the formation of stable composites with enhanced mechanical properties. acs.org Raman spectroscopy and density functional theory have shown the importance of intermolecular hydrogen bonding between MXenes and the calcium-aluminosilicate-hydrate (C-A-S-H) phase in these composites. acs.org

In all-oxide ceramic matrix composites (OCMCs), such as those with an aluminosilicate geopolymeric matrix reinforced with alumina fibers, the stability of the matrix is key, especially at elevated temperatures. diva-portal.org When these composites are subjected to high temperatures and loads, the matrix can be the first component to fail, exposing the reinforcement to damage and compromising the integrity of the material. diva-portal.org

The functionalization of reinforcing particles can also enhance their interaction with the matrix. For example, functionalizing aluminosilicate microspheres with amino groups can improve their interaction with an epoxy matrix, leading to composites with better strength and thermal stability. mdpi.com The presence of these active groups can initiate the curing process of the epoxy. mdpi.com

The following table lists the compounds mentioned in this article.

Computational and Theoretical Studies of Aluminum Silicate

Molecular Dynamics (MD) Simulations of Aluminosilicate (B74896) Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the structural and dynamic properties of materials over time.

Amorphous aluminum silicate (B1173343), a glass, lacks the long-range order of crystalline materials but possesses distinct short- and medium-range structural characteristics. MD simulations have been instrumental in characterizing these features.

MD simulations of amorphous aluminum silicate consistently show that the fundamental structure is a disordered tetrahedral network. arxiv.orgaip.orgnih.govarxiv.org In this network, both silicon (Si) and aluminum (Al) atoms are primarily four-fold coordinated by oxygen (O) atoms, forming SiO₄ and AlO₄ tetrahedra. arxiv.orgaip.orgnih.govnih.gov These tetrahedra are the basic building blocks of the glass structure. Even at high temperatures in the molten state, a significant majority of Si and Al atoms maintain this tetrahedral coordination. arxiv.orgaip.orgnih.gov The Al-O bond length is slightly larger than the Si-O bond length, with typical values around 1.66 Å and 1.60 Å, respectively, as determined by simulations. arxiv.org The coordination environment of aluminum can be influenced by the composition, particularly the ratio of aluminum to charge-balancing cations. In compositions where charge-balancing cations are insufficient, a small fraction of five-fold coordinated aluminum may be present. nih.gov

Table 1: Coordination and Bond Length Data from MD Simulations

Atomic Pair Coordination Average Bond Length (Å) Source
Si-O ~4 1.60 arxiv.org
Al-O ~4 1.66 arxiv.org
Al-Al - 2.59, 3.16 (split peak) arxiv.org
Si-Si - 3.12 arxiv.org

The connectivity of the tetrahedral network gives rise to various ring structures. MD simulations have revealed that the packing of AlO₄ tetrahedra is significantly different from that of SiO₄ tetrahedra, with aluminum being more likely to participate in small-membered rings. arxiv.orgaip.orgnih.gov A notable feature identified in these simulations is the presence of two-membered rings, which are often associated with aluminum atoms. arxiv.orgarxiv.org

Another critical structural feature in aluminosilicates, particularly in peraluminous compositions (where the molar amount of Al₂O₃ is greater than that of alkali oxides), is the "tricluster." A tricluster is an oxygen atom coordinated to three network-forming cations (Si or Al). nih.govrutgers.edu MD simulations have confirmed the existence of these triclusters and shown that their concentration increases with an increasing Al/Na ratio in sodium aluminosilicate glasses. nih.gov These triclusters are often found within two-membered rings containing two aluminum atoms, where the shared oxygen atoms form the tricluster. arxiv.orgaip.orgnih.govnih.gov The formation of triclusters is a mechanism to accommodate the charge imbalance when aluminum substitutes for silicon in the tetrahedral network without a nearby charge-compensating cation. rutgers.eduaip.org

MD simulations have shown that aluminosilicate melts exhibit dynamic heterogeneity, meaning that at any given moment, some regions of the material are more mobile than others. researchgate.netresearchgate.net This phenomenon is investigated by analyzing the movement of mobile and immobile atoms, which tend to form clusters. researchgate.networldscientific.com The diffusion dynamics in amorphous this compound are found to be considerably faster than in pure silica (B1680970) (SiO₂). arxiv.orgaip.org

Simulations indicate that the self-diffusion constants for oxygen and aluminum are very similar and are significantly larger (by a factor of 2-3) than that of silicon. arxiv.orgaip.orgnih.gov This suggests that the diffusion of Al and O are coupled. The diffusion mechanism is linked to the breaking and forming of bonds between cations and oxygen. researchgate.net The presence of an Al-rich network structure that percolates through the SiO₂ network can create specific pathways for diffusion. arxiv.orgaip.orgworldscientific.com This structural heterogeneity at larger length scales influences the transport properties of the glass. worldscientific.com

MD simulations are also employed to study the structural evolution of aluminosilicate systems, for instance, during cooling from a melt to form a glass. These simulations mimic the melt-quench process used in experiments. arxiv.orgaip.org By analyzing the system at different temperatures, researchers can observe the evolution of the network structure, including the distribution of various structural units and clusters. researchgate.networldscientific.com For example, simulations can track the formation of a rigid network of corner-sharing tetrahedra as the liquid cools. arxiv.org The development of force fields for MD simulations is a crucial aspect of this work, aiming to accurately reproduce experimental data on structure and properties. anr.fraip.org Machine-learning-assisted MD has emerged as a powerful technique, capable of accurately modeling glass structures and predicting properties like glass transition temperature by simulating enthalpy changes during heating. chemrxiv.org

Structure and Dynamics of Amorphous this compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. It is widely used to calculate the properties of molecules and materials from first principles, without the need for empirical parameters.

DFT calculations have provided profound insights into the electronic structure and stability of this compound polymorphs such as andalusite, sillimanite (B1173473), and kyanite (B1234781). researchgate.net These studies reveal that all three are insulators with calculated direct band gaps of 5.05 eV, 5.21 eV, and 5.80 eV for andalusite, sillimanite, and kyanite, respectively. researchgate.net Analysis of the electronic structure includes calculating the band structure, density of states, and effective charges on the atoms. researchgate.net Such calculations help in understanding the nature of the chemical bonds within the material. For example, DFT can be used to determine the pair-wise interaction energies between different aluminosilicate oligomers and cations, shedding light on the early stages of gel formation and polymerization. frontiersin.orgresearchgate.net

DFT is also frequently combined with MD simulations in a method known as ab initio molecular dynamics (AIMD). aip.orgumsystem.eduacs.org This approach uses DFT to calculate the forces on the atoms at each step of the simulation, providing a more accurate, albeit computationally intensive, description of the interatomic interactions compared to classical MD with empirical potentials. aip.org AIMD has been used to study the structure of sodium aluminosilicate glasses, confirming that Al is predominantly four-coordinated and that triclusters form in peraluminous compositions. aip.org Furthermore, DFT calculations have been employed to study the effects of impurities and the electronic structure of novel forms like aluminosilicate nanotubes, which are predicted to be wide-gap semiconductors. nih.govdtu.dk

Table 2: Calculated Properties of Al₂SiO₅ Polymorphs from DFT

Property Andalusite Sillimanite Kyanite Source
Calculated Band Gap (eV) 5.05 5.21 5.80 researchgate.net

These computational studies, both MD and DFT, provide a detailed, atomistic-level understanding that complements experimental findings and is crucial for the rational design of new aluminosilicate materials with tailored properties.

Crystal Structure and Stability Analysis of this compound Minerals

Computational methods are powerful tools for predicting and analyzing the crystal structures and relative stabilities of this compound minerals. The Al₂SiO₅ polymorphs—kyanite, andalusite, and sillimanite—are classic examples where theoretical studies have complemented experimental findings.

Static lattice energy minimization and lattice dynamics calculations can be used to predict the crystallographic, physical, and thermodynamic properties of these minerals. geoscienceworld.org These calculations employ potential models that include terms for short-range and long-range interactions, as well as bond-bending forces. geoscienceworld.org By calculating the Gibbs free energy as a function of pressure and temperature, the relative stabilities of the different polymorphs can be determined, allowing for the construction of phase diagrams. opengeology.org These theoretical diagrams show that kyanite is the stable phase at high pressure and low temperature, sillimanite at high temperature, and andalusite at lower pressures. opengeology.orgcortland.edu

First-principles calculations based on DFT have also been used to investigate the stability of these minerals. These studies provide detailed information on the electronic structure and bonding that govern the phase transitions. The accuracy of these computational predictions is often validated by comparison with experimental data on mineral properties and phase boundaries. researchgate.net

Table 1: Calculated Thermodynamic Properties for Al₂SiO₅ Polymorphs

PropertyKyaniteAndalusiteSillimanite
ΔH° (kJ/mol) -2594.29-2590.27-2587.76
ΔG° (kJ/mol) -2443.88-2442.66-2440.99
S° (J/mol·K) 83.8193.2296.11
V° (cm³/mol) 44.0951.5349.90

Note: Data adapted from thermodynamic databases used in geological calculations. cortland.edu Values can vary slightly between different data sources.

Interfacial Energy and Core-Shell Heterostructures of Aluminosilicates

Core-shell nanoparticles, such as aluminum coated with a silica shell (Al@SiO₂), are of interest for various applications. Computational modeling has been used to study the stability and reaction mechanisms of these structures. mdpi.com For example, simulations of Al-SiO₂ during combustion have shown that at elevated temperatures, Al-O bonding increases while Si-O bonding decreases, indicating the oxidation of the aluminum core through oxygen diffusion through the silica shell. mdpi.com DFT and phase-field modeling have also been used to predict the parametric dependence of phase separation and interface morphology in core-shell nanomaterials, generally indicating that lower interfacial energy values are favored. mdpi.com

In amorphous silica-alumina (ASA), the nature of the interface between the silica and alumina (B75360) domains is crucial for its catalytic properties. Combined DNP SENS NMR and DFT calculations have been used to probe this interface. acs.orgresearchgate.net These studies suggest that silicon and aluminum precursors preferentially graft in a way that forms Si(IV)-to-Al(IV) linkages, which are thought to be precursors to strong Brønsted acid sites. researchgate.net The calculations also help to interpret complex NMR spectra by predicting the chemical shifts of silicon atoms in different local environments at the interface. acs.org

Electronic and Vibrational Properties of Aluminosilicate Monolayers

The development of two-dimensional (2D) materials has extended to aluminosilicates, with theoretical studies paving the way for understanding the properties of these novel monolayers.

Recent progress has enabled the synthesis of ultrathin silicate and aluminosilicate films, often on metal substrates, which serve as model systems for layered minerals like clays (B1170129) and zeolites. rsc.org First-principles calculations are used to investigate the structure and stability of these 2D layers. For instance, studies on the incorporation of iron into aluminosilicate bilayer films have shown that iron tends to segregate rather than being randomly substituted, suggesting that the formation of in-frame iron species is thermodynamically unfavorable. rsc.org

DFT calculations are also employed to study the electronic and vibrational properties of these monolayers. Theoretical studies on Fe-containing aluminosilicate nanotubes with an imogolite-like structure have investigated the electronic effects of iron incorporation through isomorphic substitution. acs.org Furthermore, studies on aluminosilicate nanotubes have used DFT to analyze defect-induced changes in the electronic structure, finding that cation vacancies can introduce localized states within the band gap, which can be correlated with experimental UV-vis spectra. frontiersin.org These computational approaches are essential for designing and predicting the properties of novel 2D aluminosilicate materials for electronic and catalytic applications.

Thermodynamic Properties (Entropy, Heat Capacity) of Crystalline Aluminosilicate Phases

The thermodynamic properties of crystalline aluminosilicate phases, specifically entropy and heat capacity, are crucial for understanding their stability and behavior under different temperature and pressure conditions. ucsb.edu These properties are essential for geochemical modeling and materials science applications. osti.gov

Heat capacity (Cₚ), which measures the amount of heat required to raise a substance's temperature, and entropy (S°), a measure of a system's disorder, are determined through calorimetric measurements and theoretical calculations. ucsb.edugeoscienceworld.org For instance, studies have provided detailed thermodynamic data for various solid alkali aluminosilicates at temperatures ranging from 298K up to 2000K. osti.govgovinfo.gov

Research on almandine (Fe₃Al₂Si₃O₁₂), a type of garnet, has shown a significant heat-capacity anomaly at low temperatures (around 8.0-9.2 K) due to a paramagnetic-antiferromagnetic phase transition. geoscienceworld.org The standard entropy (S°) for end-member stoichiometric almandine is recommended to be 336.7 ± 0.8 J/(mol·K). geoscienceworld.org The total standard entropy is composed of contributions from lattice vibrations (phonons), magnetic effects, and electronic effects, with the lattice entropy accounting for about 90% of the total at 298.15 K. geoscienceworld.org

Similarly, detailed thermodynamic data have been established for other aluminosilicate minerals. The enthalpy and Gibbs free energy of formation for gibbsite (Al(OH)₃) have been revised based on new data, which in turn affects the calculated values for various aluminosilicate minerals. usgs.gov The standard entropy for boehmite (AlO(OH)) at 298.15 K has been determined to be 37.19 ± 0.10 J/(mol·K), with its Gibbs free energy and enthalpy of formation calculated as -918.4 ± 2.1 kJ/mol and -996.4 ± 2.2 kJ/mol, respectively. arizona.edu

The following table summarizes the standard entropy and heat capacity for selected crystalline aluminosilicate phases.

Crystalline PhaseFormulaStandard Entropy (S°) (J/(mol·K))Reference
AlmandineFe₃Al₂Si₃O₁₂336.7 ± 0.8 geoscienceworld.org
Low AlbiteNaAlSi₃O₈- usgs.gov
GibbsiteAl(OH)₃- usgs.gov
BoehmiteAlO(OH)37.19 ± 0.10 arizona.edu

Quantum Mechanical Models in Mineralogy and Materials Science

Quantum mechanical (QM) models are powerful tools for investigating the atomic-level properties of aluminosilicates, providing insights that are often inaccessible through experimental methods alone. mdpi.com These models, particularly those based on Density Functional Theory (DFT), are widely used to predict the structural, mechanical, electronic, and thermodynamic properties of materials. mdpi.comsintef.nomdpi.com

In mineralogy and materials science, QM methods allow for an accurate description of the interactions between organic molecules and mineral surfaces, as well as the reactivity of these systems. mdpi.com By calculating the potential energy surface, researchers can determine the most energetically favorable atomic positions and predict vibrational frequencies, which are applicable to spectroscopy and thermodynamics. mdpi.com For example, DFT calculations have been used to study the properties of calcium this compound crystal phases like anorthite (B1171534) and scolecite, revealing how polymorphism and dehydration affect their mechanical strength and thermodynamic properties. sintef.no

QM studies have also been crucial in understanding Al/Si ordering in aluminosilicate frameworks. geoscienceworld.org A quantum mechanical version of the virtual crystal approximation (VCA) has been successfully applied to describe the averaged structure of disordered aluminosilicates across a wide compositional range, as seen in leucite and bicchulite. geoscienceworld.org Furthermore, QM simulations are used to explore the dissolution mechanisms of aluminosilicates, such as metakaolinite, under various conditions, by calculating the activation energies for the breaking of Si-O-Al bonds. acs.org The development of such systematic databases of atomistic activation energies is essential for creating larger-scale kinetic models. acs.org

The combination of QM with molecular mechanics (MM) in hybrid QM/MM models offers a computationally efficient way to study complex systems. semanticscholar.orgschrodinger.com This approach treats the reactive part of a system with high-accuracy QM while the surrounding environment is modeled using faster MM methods. schrodinger.com

Statistical Mechanics and Coarse-Grained Models

While quantum mechanical models provide high-fidelity descriptions at the atomic scale, their computational cost limits the size and timescale of simulations. Statistical mechanics and coarse-grained (CG) models bridge this gap by simulating larger systems over longer durations, which is essential for understanding mesoscale phenomena in aluminosilicates. researchgate.netnih.gov

Coarse-graining involves grouping atoms into larger "beads" or pseudo-atoms, which reduces the degrees of freedom in the system. uchicago.edu The interactions between these CG beads are determined using principles from statistical mechanics to be consistent with the underlying atomistic model. nih.gov A key application of this approach is in modeling the formation and structure of amorphous aluminosilicate gels, such as those found in geopolymers. researchgate.netacs.org

A statistical thermodynamic model based on Gibbs energy minimization has been developed to predict the ordering of aluminum- and silicon-centered tetrahedra in amorphous aluminosilicates. acs.org This model considers the energetic preference for Si-O-Al linkages over Si-O-Si and Al-O-Al bonds to calculate the concentration of different tetrahedral coordinations. acs.org

Coarse-Grained Monte Carlo (CGMC) models have been particularly effective in simulating the early stages of geopolymer formation. researchgate.net These models use interaction energies calculated from DFT as input to simulate the dissolution, polycondensation, and reorganization of aluminosilicate precursors in alkaline solutions. researchgate.netresearchgate.net This approach has revealed that the morphology of the precursor and the concentration of silica in the activating solution significantly control the dissolution process and the structural evolution of the resulting gel. researchgate.net

Application of Response Surface Methodology (RSM) in Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.comjmb.or.kr It is particularly valuable for situations where a response of interest is influenced by several variables. mdpi.com In the context of this compound, RSM is widely applied to optimize the synthesis and performance of materials like geopolymers and other adsorbents. mdpi.comjespublication.com

RSM allows researchers to solve multi-factor and multi-level problems by establishing a functional relationship between the influencing factors and the response values through a regression equation. mdpi.com This methodology reduces the number of required experimental runs compared to traditional one-factor-at-a-time approaches, saving time and resources. mdpi.comupb.ro Experimental designs such as the Box-Behnken Design (BBD) or Central Composite Design (CCD) are commonly employed. mdpi.commdpi.com

In the production of geopolymers from aluminosilicate sources like fly ash and ground granulated blast-furnace slag (GGBS), RSM has been used to optimize the mix design for enhanced mechanical properties. mdpi.comjespublication.comupb.ro For example, studies have optimized factors such as the GGBS content, Na₂O/binder ratio, and SiO₂/Na₂O molar ratio to maximize the compressive and flexural strength of geopolymer mortars. mdpi.com One study found the optimal values for maximizing compressive strength to be a water-binder ratio of 0.35, an alkali dosage of 7.9%, and a sodium silicate modulus of 1.66. upb.ro Another optimization effort identified optimal parameters as %Na₂O=5.18%, Ms (mass ratio of SiO₂ and Na₂O)=1.16, and %GGBS=50% to achieve maximum compressive strength while considering cost and the use of fly ash.

Advanced Applications of Engineered Aluminum Silicate Materials

Catalysis and Adsorption Technologies

Aluminum silicates are pivotal in catalysis and adsorption due to their high surface area, porous structure, and tunable acidity. These characteristics make them highly effective in a range of applications, from facilitating organic reactions to removing contaminants from water.

The acidic nature of aluminosilicates, particularly the presence of both Brønsted and Lewis acid sites, allows them to catalyze a variety of organic reactions. wikipedia.orgacs.org The strength and concentration of these acid sites can be tailored during synthesis, enabling the development of catalysts for specific applications. nih.govnih.gov

Amorphous silica-alumina (ASA) is a synthetic catalyst or catalyst support with a non-crystalline structure. wikipedia.org It can be prepared through methods like co-precipitation from sodium silicate (B1173343) and aluminum salt solutions, or by reacting silica (B1680970) and alumina (B75360) sols. wikipedia.org The resulting material contains both Brønsted acid sites, which can donate protons, and Lewis acid sites, which can accept electron pairs. wikipedia.org

ASA catalysts have demonstrated significant potential in various organic reactions. For instance, in the self-condensation of acetone (B3395972) to produce mesitylene (B46885), a valuable aromatic compound, mesoporous ASA catalysts have shown high activity and long-term stability. rsc.orgrsc.orgresearchgate.net The efficiency of these catalysts is linked to their structure and intrinsic acidity, with Brønsted acid sites playing a crucial role. rsc.orgrsc.orgresearchgate.net Studies have shown that the formation of mesitylene is favored on Brønsted acid sites, and the reaction rate increases with the strength of these sites. rsc.orgresearchgate.net

The table below summarizes the performance of different amorphous silica-alumina catalysts in the conversion of acetone to mesitylene.

CatalystAcetone Conversion (%)Mesitylene Selectivity (%)Mesitylene Yield (%)
Siralox 30606640
Siralox 5455525
γ-Al2O327287.6

Data sourced from a study on continuous mesitylene production. rsc.orgresearchgate.net

Furthermore, the acidic properties of ASA can be fine-tuned. For example, the introduction of oxygen vacancies can modify the localized structural changes around the acid sites, thereby altering their acidity. nih.gov This defect engineering approach offers a way to bridge the gap between the high acidity of crystalline zeolites and the superior porosity of mesoporous amorphous aluminosilicates. nih.gov

Aluminosilicates are widely used as supports for various catalytic materials, including metals, metal oxides, and metal sulfides. nih.govgoogle.com Their high surface area and porosity provide an excellent platform for dispersing the active catalytic phase, enhancing catalytic activity and stability. mdpi.com

Metal Catalysts: Crystalline aluminosilicates like zeolites can act as supports for molecular metal complexes and clusters. nih.gov The uniform, porous structure of these supports allows for the synthesis of site-isolated catalysts with well-defined active centers. nih.gov For instance, organometallic precursors can be reacted with the support surface to create molecular species bonded to the aluminosilicate (B74896) framework. nih.gov

Metal Oxide Catalysts: Aluminosilicates can support metal oxide nanoparticles for various catalytic applications. scispace.comacs.org A simple method involves the solid-state mixing and calcination of metal-organic frameworks (MOFs) with aluminosilicates to generate active and robust supported metal oxide nanoparticles. scispace.comacs.orgresearchgate.net These catalysts have proven effective in C-C and C-N bond formation reactions, such as the synthesis of aza-heterocycles. scispace.comacs.org For example, copper oxide (CuO) and zinc oxide (ZnO) nanoparticles supported on aluminosilicates have shown high turnover frequencies in these reactions. scispace.comacs.orgresearchgate.net Mesoporous aluminosilicates with varying silica-to-alumina ratios are also used as supports for zinc oxide photocatalysts in the degradation of pharmaceutical pollutants. bohrium.com

Sulfide (B99878) Catalysts: Aluminosilicate-supported metal sulfide catalysts are crucial in hydrotreating processes in the refining industry. royalsocietypublishing.orgsci-hub.se For instance, nickel sulfide catalysts supported on porous aluminosilicates like zeolite beta, MCM-41, and amorphous silica-alumina have been investigated for the hydrocracking of polyolefin waste. royalsocietypublishing.org Similarly, Ni-Mo sulfide catalysts supported on mesoporous aluminosilicates such as Al-HMS and Al-MCM-41 are used for hydrodesulfurization (HDS) and hydrogenation (HYD) reactions. epa.govdoi.org The choice of aluminosilicate support can influence the catalyst's activity and selectivity. royalsocietypublishing.org

The table below presents data on the catalytic activity of Co-Mo catalysts supported on amorphous aluminosilicates with different Si/(Si+Al) ratios in the hydrotreating of a model fuel. sci-hub.se

Si/(Si+Al) RatioHDS Activity (%)Isomerization Selectivity (%)
0.19530
0.159635
0.29740
0.59225

Data sourced from a study on Co-Mo catalysts for hydrotreating. sci-hub.se

Aluminum silicate can act as a catalyst in ozonation processes, which are a type of advanced oxidation process (AOP) used for water treatment. iwaponline.com Catalytic ozonation enhances the degradation of organic pollutants compared to ozonation alone. iwaponline.com The mechanism often involves the generation of highly reactive hydroxyl radicals. iwaponline.com

A synthesized this compound catalyst has been shown to be effective in the catalytic ozonation of chloronitrobenzenes in aqueous solutions. iwaponline.com The degradation efficiency was significantly higher with the catalyst compared to single ozonation. iwaponline.com The process was most effective under neutral pH conditions, and the catalyst maintained good activity after multiple uses. iwaponline.com The presence of tert-butyl alcohol, a hydroxyl radical scavenger, significantly inhibited the reaction, confirming a hydroxyl radical-mediated mechanism. iwaponline.com

Natural aluminosilicates, such as Montanit300®, have also been used for the catalytic ozonation of dyes like Orange II. conicet.gov.arconicet.gov.ar Acid treatment of this aluminosilicate was found to increase its surface area and the number of acid sites, which in turn enhanced its catalytic activity. conicet.gov.ar

The table below shows the total organic carbon (TOC) conversion for the ozonation of Orange II with and without different aluminosilicate catalysts. conicet.gov.ar

ProcessTOC Conversion (%)
Single Ozonation66
Catalytic Ozonation with MH65
Catalytic Ozonation with MS88
Catalytic Ozonation with M91

M: Montanit300®, MH: HCl-modified Montanit300®, MS: H2SO4-modified Montanit300®. Data sourced from a study on catalytic ozonation of an azo-dye. conicet.gov.ar

Engineered aluminum silicates are effective adsorbents for removing various contaminants, including heavy metals, from aqueous solutions. mdpi.comresearchgate.net Their high surface area, porosity, and the presence of functional groups like silanol (B1196071) (Si-OH) contribute to their adsorption capabilities. mdpi.com

Aluminum silicates have demonstrated a significant capacity for adsorbing toxic heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺) from water. nih.govnih.gov The adsorption mechanism can involve electrostatic interactions and ion exchange. mdpi.com For instance, the Si-O⁻ groups on the surface of this compound can have a strong electrostatic attraction to positively charged metal ions. mdpi.com

Mesoporous aluminosilicates have been synthesized and shown to be effective cation exchangers for heavy metal ions. nih.gov The incorporation of aluminum into the framework of mesoporous silica enhances its ability to remove metal ions. nih.gov Studies have also investigated the selective adsorption of heavy metals. In binary systems containing both Pb²⁺ and Cd²⁺, aluminosilicate-based adsorbents have shown a preference for adsorbing Pb²⁺, which is attributed to its higher electronegativity. nih.gov This selectivity can be beneficial for the separation and potential reuse of metals. nih.gov

A study comparing this compound powders synthesized by co-precipitation and a two-step sol-gel method found that the latter produced a material with a much higher specific surface area (430 m²/g) and significantly greater adsorption capacities for both Pb(II) ions and methylene (B1212753) blue. mdpi.com Another study reported that amorphous hydrated this compound effectively reduced the concentration of various metal ions to permissible discharge levels. nih.gov

The table below presents the maximum adsorption capacities of different adsorbents for cadmium (Cd²⁺).

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
Am-SiAlP (7.5)52.63 mdpi.com
Amorphous this compoundNot specified, but reduces to permissible levels nih.gov
Mesoporous AluminosilicateK(d) values increased for several metal ions nih.gov

Am-SiAlP (7.5) is an amorphous silico-aluminophosphate. mdpi.com

High-Performance Ceramic and Composite Materials

Advanced Structural Ceramics and Composites Incorporating this compound

Polymer-Infiltrated Ceramic Networks (PICNs)

Polymer-infiltrated ceramic networks (PICNs) represent a hybrid class of materials that combine the properties of ceramics and polymers. These materials are fabricated by infiltrating a porous ceramic scaffold with a polymerizable monomer, which is then cured. d-nb.info The resulting structure consists of two interpenetrating networks, leveraging the strength and stiffness of the ceramic phase and the toughness and damage resistance of the polymer phase. d-nb.infonih.gov

Studies have investigated the mechanical properties of PICNs, including flexural strength, fracture toughness, hardness, and elastic modulus. researchgate.net The density of the ceramic network has a direct correlation with the elastic modulus and hardness of the final PICN material. researchgate.net The goal of this research is to develop restorative dental materials that are not only strong and durable but also biocompatible. d-nb.infodntb.gov.ua

Table 1: Mechanical Properties of a Polymer-Infiltrated Ceramic-Network Material

Property Value
Flexural Strength up to 157.32 MPa dntb.gov.ua
Elastic Modulus up to 19.4 GPa dntb.gov.ua
Vickers Hardness up to 1.31 GPa dntb.gov.ua
Wood-Plastic Composites Reinforced with this compound Fibers

To enhance the mechanical properties and thermal stability of wood-plastic composites (WPCs), researchers have turned to inorganic fillers like this compound fibers. ncsu.edu A study focused on creating composites using this compound fibers, polyethylene (B3416737), and cotton stalk particles. These were produced through high-speed mixing, screw extrusion, and injection molding. ncsu.edu

The inclusion of this compound fibers as a reinforcing agent has shown significant improvements in the material's properties. Research indicates that the tensile and impact strength of these composites can be increased. ncsu.edu The improved performance is attributed to the even dispersion of the this compound fibers within the composite and the formation of hydrogen bonds between the cotton stalk and the oxygen-containing groups on the fiber surfaces. This enhances the interfacial binding between the cotton stalk, this compound fibers, and the high-density polyethylene matrix. ncsu.edu

The addition of these inorganic fibers also contributes to the thermal stability of the WPCs due to their inherent heat resistance. ncsu.edursc.org The uniform distribution of the fibers within the material is a key factor in achieving these enhanced thermal properties. ncsu.edu

Table 2: Mechanical Properties of Wood-Plastic Composites with this compound Fibers

Property Value
Tensile Strength ~39.4 MPa ncsu.edu
Impact Strength ~3.89 kJ/m² ncsu.eduresearchgate.net
Cement-Based Materials (e.g., Magnesium Phosphate (B84403) Cement Mortar)

The incorporation of this compound into cement-based materials, specifically magnesium phosphate cement (MPC) mortar, has been investigated to improve its properties. In one study, this compound was used as a partial substitute for magnesium oxide in MPC composites. ascelibrary.orgresearchgate.net

The research revealed that the addition of a specific amount of this compound (3%) resulted in enhanced compressive and flexural strength after 28 days under various curing conditions (open air, full immersion, and covered with a wet cloth). ascelibrary.orgresearchgate.net The improved performance is linked to the interaction between the this compound and the phosphate, leading to the formation of hydration products with cementitious properties that fill the pores within the mortar. researchgate.net This filling effect can also cause a slight expansion of the material. researchgate.net

The use of aluminum phosphate as the phosphate component in these types of cements has also been explored. Mortars created from magnesium oxide and aluminum phosphate exhibit a controllable reaction exotherm, making them suitable for applications like roadway patching. google.com

Table 3: Strength of Magnesium Phosphate Cement Mortar with 3% this compound at 28 Days

Curing Condition Compressive Strength Flexural Strength
Open Air ~108.2 MPa ascelibrary.orgresearchgate.net ~14.9 MPa ascelibrary.orgresearchgate.net
Full Immersion ~97.1 MPa ascelibrary.orgresearchgate.net ~13.9 MPa ascelibrary.orgresearchgate.net
Wet Cloth Cover ~103.4 MPa ascelibrary.orgresearchgate.net ~14.3 MPa ascelibrary.orgresearchgate.net
Geopolymerization Processes Involving Aluminosilicates

Geopolymers are inorganic, polymer-like materials synthesized from aluminosilicate source materials and an alkaline activator solution. mdpi.comresearchgate.net This process, known as geopolymerization, involves the dissolution of aluminum and silicon from the source material in a highly alkaline solution, followed by polymerization into a three-dimensional network. nih.gov

A wide range of aluminosilicate materials can be used, including industrial by-products like fly ash and mine tailings, as well as naturally occurring minerals like kaolinite (B1170537). researchgate.netnih.gov The reactivity of these materials can be enhanced through various methods, including mechanical, thermal, and chemical activation. uj.ac.za The particle size of the aluminosilicate material is a crucial factor, with a reduction in particle size generally leading to improved reactivity. uj.ac.za

The resulting geopolymers have a chemical composition that can be represented by the general formula: Mn[−(SiO₂)z–AlO₂]n·wH₂O, where M is an alkali cation, n is the degree of polymerization, and z can be 1, 2, or 3. nih.gov These materials are being explored as a more environmentally friendly alternative to traditional Portland cement due to their lower carbon footprint and energy requirements. mdpi.comnih.gov

Environmental and Separation Technologies

This compound materials are also finding applications in environmental remediation and separation technologies due to their unique surface properties and chemical stability.

Membrane Filtration and Electrocatalytic Membranes with this compound

In the realm of water purification, this compound plays a role in both the challenges and solutions related to membrane filtration. The presence of aluminum cations, even at low concentrations, along with silicate species can lead to the formation of this compound scale, such as kaolinite, on reverse osmosis membranes, causing fouling. slideshare.netropur.com

Conversely, engineered this compound is being utilized to create advanced filtration membranes. A novel electrocatalytic coupling membrane catalyst, designated ASP/CM, has been developed using an inexpensive silicate and polyaniline. researcher.liferesearchgate.netmdpi.com This PANI-encapsulated this compound/ceramic membrane is designed for the efficient and energy-saving removal of pollutants like 4-chlorophenol (B41353) from wastewater. researcher.lifemdpi.com

Under optimal conditions, this electrocatalytic membrane has demonstrated a high removal rate of 4-chlorophenol, approximately 95.1%. researcher.lifemdpi.com The process involves a dual mechanism of cathodic reduction dechlorination and anodic oxidation. mdpi.com The introduction of polyaniline enhances the charge transfer within the membrane, facilitating the electrocatalytic reactions that degrade the pollutants. mdpi.com

Adsorbents for Wastewater Treatment

Aluminosilicate materials, both natural and synthetic, are widely used as adsorbents for the removal of heavy metals and organic dyes from wastewater. researchgate.netmdpi.com Their effectiveness stems from their high cation-exchange capacity and porous structure. researchgate.net

Synthetic mesoporous this compound powders have been synthesized and have shown significant potential for adsorbing pollutants. mdpi.com For instance, a powder synthesized via a two-step sol-gel method exhibited a much higher adsorption capacity for lead (II) ions and methylene blue compared to a powder produced by co-precipitation. mdpi.com This is attributed to its larger specific surface area. mdpi.com

Modified aluminosilicate adsorbents are also being developed to enhance their performance. For example, an adsorbent made from kaolinite modified with dolomite (B100054) and magnetite has proven effective in removing heavy metal ions from industrial effluents. aip.org The selection of the appropriate aluminosilicate adsorbent and the optimization of conditions like pH are crucial for achieving efficient wastewater treatment. researchgate.netnih.gov

Table 4: Adsorption Capacities of Synthetic this compound Powders

Pollutant Adsorption Capacity (Co-precipitation) Adsorption Capacity (Two-step Sol-gel)
Lead (II) ions 26.8 mg/g mdpi.com 113.0 mg/g mdpi.com
Methylene Blue 20.9 mg/g mdpi.com 149.5 mg/g mdpi.com

Emerging and Niche Applications

Engineered this compound materials, which are compounds derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2), are finding utility in a variety of advanced and specialized fields. wikipedia.org Their versatility, stemming from the ability to synthesize them with specific properties, has led to novel applications in biomedicine, optics, and theoretical sciences. wikipedia.orgceramics-silikaty.cz

Biomedical Material Scaffolds

In the field of tissue engineering, scaffolds serve as three-dimensional templates that support cellular attachment, proliferation, and differentiation to regenerate damaged tissues. frontiersin.orgresearchgate.net Engineered aluminum silicates are emerging as crucial components in bioceramic scaffolds, particularly for bone regeneration. researchgate.netekb.eg

The primary advantage of incorporating this compound is its ability to enhance the mechanical properties and bioactivity of the scaffold. ekb.eg For instance, composites made from hydroxyapatite (B223615) (HA), amorphous this compound (AAS), chitosan, and gelatin have been developed for cancellous bone applications. ekb.eg In these composites, the this compound component provides significant strengthening capabilities. ekb.eg Research has shown that these composite scaffolds are not only mechanically robust but also enhance the proliferation of preosteoblast cells (MC3T3-E1), which are essential for bone formation. ekb.eg

A specific example of an engineered this compound in this domain is Gehlenite (Ca2Al2SiO7), which has been fabricated into highly porous, nanostructured scaffolds. A comprehensive study focused on optimizing the sintering temperature of these scaffolds and, in some cases, coating them with a polycaprolactone (B3415563) (PCL)-Forsterite (Mg2SiO4) nanocomposite to reduce brittleness and improve biological performance. researchgate.net These scaffolds provide a mechanically stable structure necessary for cell adhesion, growth, and the deposition of the extracellular matrix, which are critical steps in the healing process. researchgate.net Porous mixtures of aluminosilicate and calcium phosphate, which can form amorphous zeolites, are also noted for their ability to create a three-dimensional network that can link to the bone matrix. ekb.eg

The bioactivity of these scaffolds is a key area of investigation. Studies have demonstrated that composites containing this compound can promote cell differentiation and proliferation effectively. ekb.eg The unique properties of aluminosilicates have positioned them as valuable materials in various biomedical fields, including tissue engineering, due to their structural and strengthening capacities. ekb.eg

Optical Applications of this compound Thin Films

This compound (AlSixOy) thin films are increasingly used in optical coatings and devices due to their tunable optical and electrical properties. researchgate.netdiva-portal.org These films can be engineered to have specific refractive indices, high transmittance, and low absorption, making them suitable for a range of applications, from insulating layers in microelectronics to advanced optical filters. ceramics-silikaty.czresearchgate.netdiva-portal.org

The key advantage of this compound thin films is the ability to control their refractive index by adjusting the silicon content. researchgate.net Research using plasma-enhanced atomic layer deposition (ALD) has produced films with refractive indices ranging from 1.47 to 1.59. researchgate.netresearchgate.net Another study, using pulsed laser deposition (PLD), created this compound layers with a refractive index of 1.634 (at a wavelength of 1064 nm). mdpi.com This tunability allows for the creation of customized optical coatings. researchgate.net

These films are characterized by excellent morphological and optical qualities. Films produced by PLD are continuous, uniform, and have a low surface roughness on the nanometer scale, which is critical for preventing the alteration of spectral properties in optical coatings. mdpi.com Furthermore, they exhibit low absorption in the infrared (IR) range and a high laser-induced damage threshold. mdpi.com Thin films prepared by reactive RF magnetron co-sputtering have shown over 90% transmittance in the visible light spectrum. diva-portal.org

Different deposition techniques are employed to create these films, each with distinct advantages. Methods include plasma-enhanced atomic layer deposition (PEALD), pulsed laser deposition (PLD), and reactive RF magnetron co-sputtering. researchgate.netdiva-portal.orgmdpi.com These techniques allow for precise control over the film's composition and, consequently, its physical properties. researchgate.netdiva-portal.org For example, ALD is favored for its ability to deposit very thin, uniform, and conformal layers, which are ideal for protective coatings and interference filters. researchgate.netoptica.org

Below is a table summarizing the optical properties of this compound thin films produced by various methods as reported in research findings.

Deposition MethodRefractive Index (n)Key Optical/Physical PropertiesSource(s)
Plasma Enhanced Atomic Layer Deposition (PEALD)1.47 - 1.59Tunable refractive index by varying silicon content; Reduced hysteresis compared to Al2O3 films. researchgate.net, researchgate.net
Pulsed Laser Deposition (PLD)1.634 (@ 1064 nm)Low surface roughness (<2 nm); Low absorption in IR range; High laser-induced damage threshold. mdpi.com
RF Magnetron Co-sputteringN/A (Band gap ≥ 3.4 eV)High transmittance (>90% in visible range); Amorphous structure stable at high temperatures. diva-portal.org

Theoretical Applications in Geochemistry and Mineralogy

Aluminum silicates are of fundamental importance in the earth sciences, where they serve as key indicators of geological processes and are central to theoretical models of the Earth's crust. msaweb.orgstanford.edu The three Al2SiO5 polymorphs—andalusite, kyanite (B1234781), and sillimanite (B1173473)—are perhaps the most significant mineral group for metamorphic petrologists. wikipedia.orgmsaweb.org

These minerals are used as index minerals because their formation is stable under specific temperature and pressure conditions. wikipedia.orgfarabi.university The pressure-temperature (P-T) phase equilibrium diagram of the Al2SiO5 system is a cornerstone of metamorphic petrology, allowing geologists to deduce the conditions under which a rock was formed. wikipedia.orgmsaweb.org However, significant theoretical challenges remain, including the precise calibration of this P-T diagram and understanding the energetics of lattice defects, crystalline solid solutions, and the kinetics of the metamorphic reactions that transform one polymorph into another. msaweb.org

Beyond their role as solid minerals, soluble this compound complexes are critical in geochemical modeling of natural water systems. nih.gov These dissolved species can account for a significant portion of the total inorganic mononuclear aluminum in natural waters and play a crucial role in controlling the solubility and weathering rates of aluminosilicate minerals like feldspars and clays (B1170129). stanford.edunih.gov Understanding the stability and stoichiometry of these soluble complexes is essential for accurately modeling water-rock interactions and the evolution of natural waters. stanford.edunih.gov The presence of organic acids in water, often from natural or contaminating sources, can accelerate the dissolution of aluminosilicate minerals by forming complexes at the mineral's surface, a key theoretical consideration in chemical weathering. utexas.edu

Furthermore, aluminum silicates are important in the study of silicon isotopes. The incorporation of aluminum into precipitating silica phases can influence silicon isotope fractionation. mdpi.com This has significant implications for using silicon isotopes as a proxy to trace large-scale geological processes, such as the chemical weathering of the continental crust. mdpi.com Thermodynamic models, often utilizing the Pitzer approach, are being developed to predict the complex solid-liquid equilibria of aluminosilicate minerals in natural fluids under a wide range of temperatures and pressures, which is vital for applications ranging from studying mineral deposits to managing geothermal energy systems. stanford.eduresearchgate.net

Future Directions and Emerging Research Avenues in Aluminum Silicate Science

Development of Novel Synthesis Routes for Tailored Aluminosilicate (B74896) Properties

The ability to tailor the properties of aluminosilicates at the molecular level is a primary goal of current research. Scientists are moving beyond traditional hydrothermal methods to explore novel synthesis routes that offer greater control over the final material's structure, composition, and functionality.

One promising area is the use of non-hydrolytic sol-gel (NHSG) processes . chemrxiv.org These methods, which operate in organic solvents and avoid water, allow for the creation of highly homogeneous and porous materials. chemrxiv.orgceramics-silikaty.cz By working in organic solvents with low surface tension, the collapse of pores during drying is prevented, leading to materials with high surface areas. chemrxiv.org A key advantage of the NHSG route is the ability to incorporate various organic groups (both aliphatic and aromatic) directly into the aluminosilicate framework, which can alter catalytic performance in terms of activity, selectivity, and stability. chemrxiv.org

Another innovative approach involves template-assisted synthesis to create hierarchical structures. For instance, alkoxy-functionalized ionic liquids can act as mesoporous structure-directing agents to produce aluminosilicates with both micropores and mesopores. rsc.org This hierarchical porosity is crucial for improving mass transport and enhancing catalytic activity, especially in reactions involving large molecules. rsc.orgcanterbury.ac.nz Researchers have also demonstrated the synthesis of materials like ZSM-5 zeolite without the use of traditional, and often environmentally harmful, organic templates. researchgate.net

Furthermore, the concept of particle engineering is gaining traction. This involves controlling particle size and porosity to create materials with superior performance, such as in detergents where properties like calcium exchange kinetics and liquid surfactant carrying capacity are critical. acs.org

Table 1: Comparison of Novel Synthesis Routes for Aluminosilicates

Synthesis Route Key Advantages Example of Tailored Property
Non-Hydrolytic Sol-Gel (NHSG) High homogeneity, high porosity, incorporation of organic groups. chemrxiv.orgceramics-silikaty.cz Enhanced catalytic activity and stability. chemrxiv.org
Template-Assisted Synthesis Creation of hierarchical micro- and mesoporous structures. rsc.orgcanterbury.ac.nz Improved mass transport and resistance to deactivation in catalysis. rsc.org
Template-Free Synthesis Avoids environmentally toxic organic directing agents. researchgate.net Production of hollow aluminosilicate spheres with high surface area. researchgate.net
Particle Engineering Control over particle size, porosity, and framework structure. acs.org Optimized performance in applications like detergents. acs.org

Advanced In-Situ Characterization Techniques for Dynamic Processes in Aluminosilicates

Understanding the formation mechanisms and dynamic behavior of aluminosilicates under reaction conditions is essential for rational design. The development of advanced in-situ characterization techniques is providing unprecedented insights into these processes.

Techniques combining multiple advanced methods are proving particularly powerful. For example, the combination of rheology, neutron scattering, solid-state NMR, and transmission electron microscopy (TEM) has been used to study the structure-property relationships of alkali-activated aluminosilicate gels. researchgate.net This multi-pronged approach allows for the development of comprehensive state diagrams that link chemical composition to microstructure and rheological behavior. researchgate.net

Synchrotron-based methods are also at the forefront of this research. Synchrotron infrared microscopy and X-ray fluorescence microscopy can provide detailed chemical and microstructural information in two and three dimensions. researchgate.net When coupled with techniques like in-situ neutron pair distribution function analysis , researchers can track the kinetics of geopolymer gel formation and understand the influence of seeding and precursor chemistry on the final nanostructure. researchgate.net These advanced beamline techniques are transforming the understanding of disordered aluminosilicate gels, which were once considered intractable to detailed analysis. researchgate.net

The goal is to achieve structural and property characterization under realistic, dynamic conditions, effectively watching the material form and function at the atomic scale. 4tu.nl This includes monitoring light-driven processes inside an electron microscope and observing nanoscale catalysts interacting with gases and liquids. 4tu.nl

Integration of Machine Learning and AI in Aluminum Silicate (B1173343) Materials Design and Prediction

By training on large datasets from simulations or experiments, ML models can predict material properties orders of magnitude faster than conventional methods. acs.org For example, ML algorithms have been used to predict the Young's modulus of calcium-alumino-silicate (CAS) glasses based on their chemical composition, evaluating various models like Polynomial Regression, Random Forest, and Neural Networks. researchgate.net This approach can rapidly identify promising candidates for high-performance materials. acs.org

ML is also being used to navigate complex synthesis parameters. In one study, ML algorithms successfully captured the relationship between crystallization conditions and the microstructural characteristics of faujasite-type zeolites. researchgate.net This led to the identification of synthesis conditions that enhanced the Si/Al ratio of the zeolite to the highest level ever achieved through a direct, organic-free synthesis method. researchgate.net

Table 2: Applications of AI/ML in Aluminosilicate Science

AI/ML Application Description Impact
Property Prediction Training models on compositional data to predict mechanical, physical, or chemical properties. doaj.orgresearchgate.net Rapid screening of candidate materials without extensive experimentation. acs.org
Synthesis Optimization Using algorithms to understand the effect of synthesis variables on material characteristics. researchgate.net Identification of novel synthesis pathways for materials with enhanced properties. researchgate.net
High-Throughput Screening Combining ML with atomistic simulations to navigate vast compositional spaces. acs.org Accelerates the discovery of new materials by orders of magnitude. acs.org
Mechanistic Insight Analyzing ML model results to gain a deeper understanding of key synthesis parameters. doaj.orgresearchgate.net Provides design principles for the rational synthesis of functional materials. doaj.org

Exploration of New Functionalized Aluminosilicate Architectures

Research is actively pursuing the creation of novel aluminosilicate architectures with enhanced or entirely new functionalities. This often involves chemical modification or the combination of different materials to form composite structures.

A key area is the development of hierarchical zeolites , which combine the microporosity of conventional zeolites with meso- and macroporosity. canterbury.ac.nz This structure dramatically improves the transport of molecules, enhancing catalytic efficiency while retaining the inherent shape selectivity of the zeolite. canterbury.ac.nz

Core-shell architectures represent another exciting frontier. canterbury.ac.nzresearchgate.net These materials consist of a core of one type of aluminosilicate (or another material) coated with a shell of a different one. For example, a core-shell structure of S-1/Pd/ZSM-5 was shown to have a significantly higher ethylene (B1197577) uptake and greater tolerance to humidity compared to the core material alone. canterbury.ac.nz This design can protect a sensitive core, introduce new selectivity, or combine functionalities from both the core and shell materials. canterbury.ac.nzresearchgate.net

Functionalization with organic or inorganic groups is a powerful tool for tailoring surface properties. mdpi.commdpi.comnih.gov Amine functionalization, for instance, can be used to enhance CO2 capture performance by introducing chemisorption sites. mdpi.com The choice of the support's morphology, such as tubular versus lamellar, also plays a critical role in the final performance. mdpi.com Similarly, aluminosilicate microspheres from industrial waste can be functionalized with aminoacetic acid to improve their interaction with polymer matrices, leading to epoxy composites with enhanced mechanical and thermal properties. mdpi.com

Table 3: Examples of Functionalized Aluminosilicate Architectures

Architecture Description Key Benefit
Hierarchical Zeolites Contains micropores, mesopores, and macropores. canterbury.ac.nz Enhanced mass transport for improved catalytic performance. canterbury.ac.nz
Core-Shell Composites A core material encapsulated by a shell of another material (e.g., S-1/Pd/ZSM-5). canterbury.ac.nzresearchgate.net Combines properties, protects the core, enhances selectivity and stability. canterbury.ac.nz
Amine-Functionalized Clays (B1170129) Covalent bonding or impregnation of amine groups onto aluminosilicate surfaces. mdpi.com Increased CO2 adsorption capacity for carbon capture applications. mdpi.com
Acid-Functionalized Microspheres Modification of waste-derived microspheres with aminoacetic acid. mdpi.com Improved filler-matrix interaction in polymer composites. mdpi.com

Sustainable Production of Aluminum Silicate Materials from Waste Streams

The increasing focus on a circular economy is driving research into the synthesis of valuable aluminosilicate materials from industrial and agricultural waste streams. This approach not only reduces landfill waste but also provides a low-cost, sustainable source of raw materials. researchgate.nettandfonline.comelkamehr.com

A wide variety of wastes are being explored as feedstocks. These include fly ash from coal combustion, slags from metallurgical processes, bauxite (B576324) residue (red mud) from alumina (B75360) production, and rice husk ash (RHA) . researchgate.netmdpi.comnih.gov These materials are rich in the necessary silicon and aluminum precursors. researchgate.netnih.gov

The production of geopolymers is a major focus of this research. Geopolymers are amorphous to semi-crystalline aluminosilicates formed by reacting a solid aluminosilicate source with a concentrated alkali solution. researchgate.net They can be produced from materials like fly ash and metakaolin and have properties similar to ordinary Portland cement, making them a promising low-carbon alternative for construction. researchgate.netnih.gov

Research is also aimed at valorizing specific waste components. For example, aluminosilicate microspheres, a multi-tonnage waste from thermal power plants, can be used as effective fillers in epoxy resins, improving their mechanical and thermal properties. mdpi.com Similarly, waste from paper processing can serve as a calcium oxide source to produce anorthite-based insulating materials. tandfonline.com The challenge lies in developing a robust understanding of how the variable chemical compositions of these waste streams, including the presence of secondary ions like iron, calcium, and magnesium, affect the geopolymerization process and the final properties of the material. researchgate.net

Fundamental Understanding of Structure-Property Relationships at the Nanoscale for Aluminum Silicates

A deeper, fundamental understanding of how the nanoscale structure of aluminosilicates dictates their macroscopic properties is crucial for designing next-generation materials. Research in this area focuses on elucidating the complex interplay between atomic arrangement, chemical composition, and material performance. researchgate.netacademie-sciences.fracademie-sciences.fr

Advanced computational and experimental techniques are being employed to probe these relationships. Electronic structure calculations and molecular dynamics simulations, for example, are used to clarify the mechanical properties of layered silicates at the nanometer scale. researchgate.net These studies can reveal how factors like cation density and applied stress influence tensile and shear moduli, and can identify potential failure mechanisms such as the sliding of layers or cation intrusion. researchgate.net

This fundamental knowledge is essential for bridging the gap between synthesis and application. By understanding how the arrangement of Si-O-Al bonds, the distribution of cations, and the presence of defects at the nanoscale affect bulk properties, scientists can more effectively tailor synthesis strategies to achieve desired outcomes. acs.orgresearchgate.net

Q & A

Q. What are the standard methodologies for synthesizing aluminum silicate with controlled stoichiometry, and how do synthesis conditions influence phase purity?

  • Methodological Answer : this compound synthesis typically involves sol-gel processes, hydrothermal methods, or solid-state reactions. For stoichiometric control, sol-gel methods allow precise molar ratio adjustments of precursors (e.g., sodium silicate and aluminum nitrate). Phase purity is assessed via XRD, with synthesis temperature and pH being critical variables. For example, hydrothermal synthesis at 150–200°C and pH 9–11 yields crystalline phases like kaolinite or mullite . Post-synthesis annealing (600–1000°C) may reduce amorphous content .

Q. How can researchers characterize this compound’s structural and surface properties to correlate with functional performance (e.g., adsorption, catalysis)?

  • Methodological Answer : Use a multi-technique approach:
  • XRD : Identify crystalline phases (e.g., Al₂SiO₅ vs. Al₄SiO₈) .
  • BET Surface Area Analysis : Quantify porosity and surface area for adsorption studies.
  • FTIR/ATR : Detect functional groups (e.g., Si–O–Al bridging bonds).
  • SEM/TEM : Visualize morphology and particle size distribution.
    Discrepancies in data (e.g., BET vs. TEM-derived surface areas) may arise from particle aggregation, requiring statistical validation .

Q. What are the common sources of contamination in this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Contaminants like residual sodium ions (from sodium silicate precursors) or unreacted alumina can alter surface reactivity. Mitigation strategies include:
  • Ion Exchange : Replace Na⁺ with NH₄⁺ using ammonium nitrate washes.
  • Thermal Treatment : Calcination at 700°C to decompose organic residues.
  • ICP-OES/MS : Validate elemental composition post-synthesis .

Advanced Research Questions

Q. How can orthogonal array design (OAD) optimize this compound synthesis parameters for specific applications (e.g., flame retardancy)?

  • Methodological Answer : OAD enables simultaneous testing of multiple variables (e.g., precursor concentration, pH, temperature). For flame-retardant composites:
  • Factors : Sodium silicate (33 wt%), aluminum sulfate (20 wt%), borax, zinc sulfate.
  • Response Function : Limiting Oxygen Index (LOI).
  • Statistical Analysis : Use ANOVA to rank factor significance (e.g., borax content has the highest F-ratio for LOI improvement) .
  • Validation : Replicate optimal conditions (e.g., 15% borax, pH 10) and confirm via cone calorimetry .

Q. What mechanistic insights explain this compound’s neurotoxicity in in vitro models, and how can experimental artifacts be ruled out?

  • Methodological Answer : Toxicity studies require:
  • Controls : Include non-silicate aluminum compounds (e.g., AlCl₃) to isolate silicate-specific effects.
  • Dosage Metrics : Report mass/volume concentrations and surface area (e.g., μg/cm²).
  • Artifact Mitigation : Pre-treat particles with serum to prevent aggregation in cell media. Use TEM to confirm particle internalization .
  • Pathway Analysis : RNA-seq can identify dysregulated genes (e.g., oxidative stress markers) .

Q. How do conflicting reports on this compound’s catalytic activity in CO₂ hydrogenation arise, and how can they be reconciled?

  • Methodological Answer : Contradictions often stem from:
  • Surface Acidity Variation : Brønsted vs. Lewis acid sites, quantified via NH₃-TPD or pyridine-FTIR.
  • Reaction Conditions : Pressure (1–5 bar) and H₂/CO₂ ratios alter product selectivity (methane vs. methanol).
  • Data Reconciliation : Meta-analysis using Arrhenius plots to compare activation energies across studies .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for handling variability in this compound adsorption isotherm data?

  • Methodological Answer :
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to remove anomalous data points.
  • Model Fitting : Compare Langmuir vs. Freundlich models using Akaike Information Criterion (AIC).
  • Error Propagation : Use Monte Carlo simulations for uncertainty quantification in capacity calculations .

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Methodological Answer :
  • Detailed Metadata : Report precursor lot numbers, stirring rates, and aging times.
  • Cross-Lab Validation : Share samples with collaborating labs for XRD/FTIR benchmarking.
  • Supporting Information : Publish raw XRD spectra (not just interpreted phase data) in supplemental files .

Tables for Reference

Technique Key Parameters Application Example Reference
XRD2θ range: 5–80°, Cu-Kα radiationPhase identification (e.g., mullite)
BETN₂ adsorption at 77 KSurface area/porosity analysis
OAD (Taguchi)L9 orthogonal arrayOptimization of flame-retardant composites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.